Dehydro Palonosetron hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWWRCTBNOHCX-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159504 | |
| Record name | RS 42358-197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-55-4 | |
| Record name | RS 42358-197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RS 42358-197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO PALONOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dehydro Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Palonosetron hydrochloride, also known by its research code RS 42358-197, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] As a close structural analog and a known impurity of Palonosetron, a second-generation 5-HT3 receptor antagonist, Dehydro Palonosetron is of significant interest in the fields of pharmacology and drug development.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the extensive knowledge of Palonosetron and other 5-HT3 receptor antagonists to elucidate its function. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. These receptors are densely located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, both of which are critical in the emetic reflex.[4][6]
By competitively binding to the 5-HT3 receptor, this compound is presumed to block the binding of serotonin, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting. This action is particularly relevant in the context of chemotherapy-induced nausea and vomiting (CINV), where cytotoxic drugs cause the release of large amounts of serotonin from enterochromaffin cells in the gut.[4][6]
Allosteric Interactions and Cooperativity
While direct evidence for Dehydro Palonosetron is unavailable, its parent compound, Palonosetron, exhibits a unique interaction with the 5-HT3 receptor, involving allosteric binding and positive cooperativity.[7] This means that Palonosetron may bind to a site on the receptor that is distinct from the serotonin-binding site, and this binding enhances the affinity of subsequent antagonist binding. This allosteric interaction is thought to contribute to Palonosetron's prolonged duration of action and superior efficacy in preventing delayed CINV.[7] It is plausible that Dehydro Palonosetron may share some of these allosteric properties, though further investigation is required.
Quantitative Pharmacological Data
Quantitative data on the binding affinity and functional potency of this compound are limited. However, data from a key in vitro study provides a measure of its antagonist activity. For comparative purposes, the well-characterized data for Palonosetron are also presented.
| Compound | Parameter | Value | Species | Assay System | Reference |
| Dehydro Palonosetron (RS 42358-197) | pA2 | 8.9 | Guinea Pig | Ileum Contraction | [1] |
| Palonosetron | pKi | 10.4 | Human | Radioligand Binding (5-HT3A) | [8] |
| Palonosetron | IC50 | 0.24 nM | Human | Radioligand Binding (5-HT3A) | [8] |
| Palonosetron | Ki | 0.17 nM | - | Radioligand Binding | [6][9] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a higher antagonist potency. The pKi, Ki, and IC50 values are measures of binding affinity, with lower values indicating a higher affinity of the ligand for the receptor.
Signaling Pathways
The antagonism of the 5-HT3 receptor by this compound interrupts the downstream signaling cascade initiated by serotonin. The binding of serotonin to the 5-HT3 receptor opens the ion channel, leading to cation influx and depolarization of the neuron. This initial signal can trigger a cascade of intracellular events, including the activation of voltage-gated calcium channels and subsequent signaling pathways that contribute to neurotransmitter release and the propagation of the emetic signal.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the 5-HT3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM Granisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3A receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, add only the membrane and radioligand. For non-specific binding, add the membrane, radioligand, and the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of this compound to inhibit 5-HT3 receptor-mediated calcium influx.
Objective: To determine the functional antagonist potency of this compound.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the HEK293-5HT3A cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound for a defined period.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of serotonin into each well to stimulate the 5-HT3 receptors.
-
Post-Stimulation Reading: Immediately after agonist addition, continuously record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon serotonin addition corresponds to calcium influx. Determine the inhibitory effect of this compound by comparing the response in the presence of the compound to the control response (serotonin alone). Calculate the IC50 value for the inhibition of the calcium response.
Conclusion
This compound is a potent 5-HT3 receptor antagonist.[1][2] Its mechanism of action is centered on the competitive blockade of serotonin binding to 5-HT3 receptors, thereby inhibiting the initiation of the emetic reflex. While specific quantitative data for Dehydro Palonosetron remain limited, its structural similarity to Palonosetron suggests a comparable, high-affinity interaction with the 5-HT3 receptor. The detailed experimental protocols provided herein offer a framework for the further characterization of this compound. A comprehensive understanding of the pharmacology of Dehydro Palonosetron is crucial for assessing its potential clinical relevance and for the development of novel antiemetic therapies. Further research is warranted to fully elucidate its binding kinetics, functional activity, and potential for allosteric modulation of the 5-HT3 receptor.
References
- 1. RS 42358-197, a novel and potent 5-HT3 receptor antagonist, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palonosetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
Dehydro Palonosetron hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Palonosetron hydrochloride, also identified by the code RS 42358-197 hydrochloride, is recognized primarily as a related substance and potential impurity in the synthesis of Palonosetron hydrochloride.[][2] Palonosetron is a highly potent and selective second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is clinically used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3] this compound, sharing a core structural similarity, is classified as a 5-HT3 receptor antagonist and is significant in the quality control and purity analysis of the active pharmaceutical ingredient, Palonosetron.[2]
Chemical Structure and Physicochemical Properties
This compound is a tricyclic compound featuring a quinuclidine moiety attached to a modified benz[de]isoquinolin-1-one system. The "dehydro" designation indicates a higher degree of unsaturation in the isoquinoline ring system compared to the parent compound, Palonosetron.
Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₂N₂O.ClH (or C₁₉H₂₃ClN₂O) | [2][4] |
| Molecular Weight | 330.85 g/mol | [2][4] |
| IUPAC Name | N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6-dihydro-1-naphthalenecarboxamide | [][5] |
| Synonyms | RS 42358-197 hydrochloride, Palonosetron-3-ene Hydrochloride | [2][6] |
| Stereochemistry | Mixed (Contains 1 defined stereocenter out of 3 possible) | [4] |
| InChIKey | PEMWWRCTBNOHCX-UNTBIKODSA-N | [4] |
| SMILES | C1Cc2cccc3c2c(C1)cn([C@@H]4CN5CCC4CC5)c3=O.Cl | [4] |
Pharmacology: Mechanism of Action
As a 5-HT3 receptor antagonist, this compound is presumed to act via the same mechanism as Palonosetron. The 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[][3]
During chemotherapy, cytotoxic drugs can trigger the release of serotonin from enterochromaffin cells in the small intestine.[] This released serotonin then activates 5-HT3 receptors on vagal afferent pathways, initiating the vomiting reflex. By competitively blocking these receptors, 5-HT3 antagonists like Palonosetron prevent the activation of this signaling pathway.[3][7]
Experimental Protocols
Synthesis
Specific, detailed protocols for the direct synthesis of this compound are not widely available in peer-reviewed literature, as it is primarily considered an impurity. It is formed during the multi-step synthesis of Palonosetron hydrochloride.[] The synthesis of Palonosetron typically involves steps such as acylation, reduction, and cyclization starting from materials like (S)-3-amino-quinuclidine and a tetralone carboxylic acid derivative.[8][9] Dehydro Palonosetron can arise as a by-product due to incomplete reduction or side reactions during the cyclization steps. Its synthesis and isolation are therefore more relevant in the context of reference standard preparation for analytical purposes.
Analytical Methodology: Reversed-Phase HPLC
The primary experimental context for this compound is its detection and quantification as a related substance in Palonosetron drug substance and product. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard.[10]
Objective: To separate Palonosetron hydrochloride from its potential impurities, including this compound, and accurately quantify them.
Instrumentation and Conditions:
-
System: Agilent 1100/1200 series HPLC or equivalent, with a UV detector.
-
Column: Alltima C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.02 M sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, with pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 ratio.[11]
-
Flow Rate: 1.5 mL/min.[11]
-
Elution Mode: Isocratic.[10]
-
Detection Wavelength: 210 nm for related substances and 242 nm for the assay of the main component.[11]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).
-
Sample Preparation: Accurately weigh and dissolve the Palonosetron hydrochloride drug substance or extract the drug from the dosage form to achieve a target concentration (e.g., 1 mg/mL).
-
Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Analysis: Identify the peaks based on their retention times relative to the reference standards. The Dehydro Palonosetron peak will be distinct from the main Palonosetron peak. Quantify the impurity by comparing its peak area to that of the reference standard or by using the area percentage method relative to the main peak.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Dehydro Palonosetron | CAS No- 1227162-75-5 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Palonosetron - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 11. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
Synthesis pathways for Dehydro Palonosetron hydrochloride
An In-depth Technical Guide to the Synthesis of Dehydro Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically named (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride, is a pivotal intermediate in the synthesis of Palonosetron hydrochloride. Palonosetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The synthesis of high-purity Palonosetron relies on the efficient formation and subsequent stereoselective reduction of the dehydro intermediate. This guide details the primary synthesis pathways for this compound, providing experimental protocols and quantitative data for researchers in drug development and organic synthesis. Dehydro Palonosetron is also referred to in literature and commercial sources as Palonosetron Related Compound E or Palonosetron-3-ene Hydrochloride.
Synthesis Pathways
Two primary synthetic routes to this compound have been prominently described in the scientific and patent literature. Both pathways utilize (S)-3-aminoquinuclidine as a key chiral building block.
Pathway 1: Intramolecular Cyclization of an Amide Precursor
This pathway involves the formation of an amide by coupling (S)-3-aminoquinuclidine with a derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the target compound.
A key step in this route is the cyclization of an N-substituted tetralin carboxamide. One patented method describes the formylation of N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with N,N-dimethylformamide (DMF) in the presence of n-butyllithium, followed by dehydration to afford Dehydro Palonosetron.[2] This reaction proceeds through the formation of a Vilsmeier-like reagent or by activation of the aromatic ring system for intramolecular acylation.
Experimental Protocol: Cyclization via Formylation and Dehydration
The following protocol is a representative procedure based on descriptions in the patent literature for the synthesis of Dehydro Palonosetron (referred to as compound of formula-V) and its hydrochloride salt (formula-VI).[2]
-
Amide Formation: (S)-1,2,3,4-tetrahydro-1-naphthoic acid is converted to its corresponding acid chloride, which is then reacted with (S)-3-aminoquinuclidine to yield N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (the compound of formula-IV).
-
Cyclization: The amide from the previous step is dissolved in an inert solvent such as tetrahydrofuran (THF).
-
To this solution, n-butyllithium (1.6M solution in n-hexane) is added, followed by the addition of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred, leading to formylation and subsequent intramolecular cyclization.
-
Dehydration and Salt Formation: The reaction is worked up to effect dehydration, yielding the free base of Dehydro Palonosetron. This is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate this compound.
Quantitative Data for Pathway 1
| Parameter | Value | Reference |
| Purity of Dehydro Palonosetron HCl | ~98% (by HPLC) | [3] |
Note: Specific yield for the cyclization-dehydration step is not detailed in the provided literature.
Logical Workflow for Pathway 1
Caption: Synthesis of Dehydro Palonosetron HCl via Amide Cyclization.
Pathway 2: Dehydration of a Hydroxy Intermediate
An alternative and well-documented pathway proceeds through a hydroxy-isoquinolinone intermediate. This route begins with the condensation of naphthalene-1,8-dicarboxylic anhydride with (S)-3-aminoquinuclidine.
Experimental Protocol: Dehydration of 3-hydroxy-Palonosetron
The following protocol is based on a described synthetic route:
-
Condensation: Naphthalene-1,8-dicarboxylic anhydride is condensed with (S)-3-aminoquinuclidine in refluxing isopropanol to form 2-((3S)-1-azabicyclo[2.2.2]octan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
-
Reduction: The resulting imide is hydrogenated using a catalyst such as platinum oxide (PtO2) in ethanol. This reduction yields 3-hydroxy-2-((3S)-1-azabicyclo[2.2.2]octan-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one.
-
Dehydration: The hydroxy intermediate is then dehydrated by refluxing with hydrochloric acid in isopropanol. This step directly affords this compound.
Quantitative Data for Subsequent Step
While the yield for the dehydration step to form this compound is not explicitly provided, the subsequent hydrogenation to Palonosetron hydrochloride is reported to proceed with high efficiency.
| Parameter | Value | Reference |
| Purity of final Palonosetron HCl | >99.8% (by HPLC) | [2] |
| Chiral Purity of final Palonosetron HCl | >99% | [2] |
Synthesis Pathway 2 Diagram
Caption: Synthesis via Dehydration of a Hydroxy Intermediate.
Subsequent Transformation to Palonosetron Hydrochloride
This compound is a stable intermediate that is subsequently reduced to Palonosetron hydrochloride.
Experimental Protocol: Hydrogenation of this compound
The following is a representative protocol for the hydrogenation step.[2]
-
Reaction Setup: (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one monohydrochloride (25.0 g) is dissolved in methanol (250 ml).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) (25 g) is added to the solution.
-
Hydrogenation: The reaction mixture is hydrogenated at 50 psi at room temperature for 24 hours.
-
Work-up: The catalyst is removed by filtration, and the filtrate is worked up to isolate Palonosetron hydrochloride.
Experimental Workflow for Hydrogenation
Caption: Workflow for the Reduction of Dehydro Palonosetron HCl.
Conclusion
The synthesis of this compound is a critical step in the manufacturing of the antiemetic drug Palonosetron. The pathways described herein, primarily involving intramolecular cyclization or dehydration of a hydroxy precursor, offer viable routes to this key intermediate. The choice of a specific pathway in an industrial setting would likely depend on factors such as reagent availability and cost, process safety, and the desired purity profile of the final active pharmaceutical ingredient. Further process optimization to improve the yield and reduce impurities remains a key area of research for drug development professionals.
References
An In-Depth Technical Guide to the Starting Materials for Dehydro Palonosetron Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Palonosetron hydrochloride, a significant related compound of the potent 5-HT3 receptor antagonist Palonosetron, is crucial for impurity profiling and reference standard development in the pharmaceutical industry. Chemically designated as (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6-dihydronaphthalene-1-carboxamide hydrochloride, this compound is also known as Palonosetron Impurity E or 3-3a dehydro Palonosetron. Understanding its synthesis is vital for controlling the purity of Palonosetron and for conducting comprehensive pharmacological and toxicological studies. This technical guide provides a detailed overview of the starting materials and synthetic pathways for obtaining this compound.
Core Synthetic Strategy
The primary synthetic route to this compound involves the amidation of a dihydronaphthalene carboxylic acid derivative with a chiral aminoquinuclidine moiety. This is followed by conversion to the hydrochloride salt. The key starting materials for this synthesis are 5,6-dihydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine .
Synthesis of Key Starting Materials
5,6-Dihydronaphthalene-1-carboxylic acid
The synthesis of this crucial unsaturated carboxylic acid intermediate is a multi-step process.
Experimental Protocol:
A common route to 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a precursor, involves the hydrogenation of 1-naphthoic acid. To obtain the desired 5,6-dihydronaphthalene-1-carboxylic acid, a controlled dehydrogenation or an alternative synthetic approach starting from a suitable precursor would be necessary. While specific literature detailing a high-yield synthesis of 5,6-dihydronaphthalene-1-carboxylic acid is not abundant, one potential conceptual pathway involves the selective reduction of a naphthalenecarboxylic acid derivative followed by controlled oxidation or elimination reactions to introduce the double bond at the desired position.
(S)-3-Aminoquinuclidine
(S)-3-Aminoquinuclidine is a chiral building block essential for the stereochemistry of the final product. It is typically prepared as its dihydrochloride salt.
Experimental Protocol:
A widely used method for the preparation of (S)-3-aminoquinuclidine dihydrochloride involves the resolution of racemic 3-aminoquinuclidine. This can be achieved by using a chiral acid, such as D-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. The resolved salt is then treated with a base to liberate the free amine, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid. The optical purity of the final product is critical and is typically determined by polarimetry.[1]
Synthesis of this compound
The synthesis of this compound proceeds through the formation of an amide bond between 5,6-dihydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine.
Logical Flow of Dehydro Palonosetron Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Amide Coupling: 5,6-dihydronaphthalene-1-carboxylic acid is first activated to a more reactive species, such as an acid chloride or an active ester. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting activated acid is then reacted with (S)-3-aminoquinuclidine in an inert solvent, such as dichloromethane or toluene, in the presence of a base to neutralize the hydrogen chloride generated during the reaction. This coupling reaction yields (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6-dihydronaphthalene-1-carboxamide (Dehydro Palonosetron free base).
-
Salt Formation: The crude Dehydro Palonosetron free base is then dissolved in a suitable solvent, such as isopropanol or a mixture of isopropanol and n-heptane. A solution of hydrogen chloride in a suitable solvent (e.g., isopropanol) is then added to precipitate Dehydro Palonosetron as its hydrochloride salt. The resulting solid is collected by filtration, washed, and dried under vacuum to yield the final product.
A specific example from the literature describes the preparation of 3-3a dehydro Palonosetron HCl. In this procedure, a suspension is cooled, and the resulting solid is filtered and washed with a mixture of isopropanol and n-heptane. The solid is then dried under vacuum at 70±2°C, yielding 3-3a dehydro Palonosetron HCl with an HPLC purity of about 98%.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 5,6-Dihydronaphthalene-1-carboxylic acid | C₁₁H₁₀O₂ | 174.19 | Solid |
| (S)-3-Aminoquinuclidine dihydrochloride | C₇H₁₆Cl₂N₂ | 199.12 | Chiral intermediate, solid |
| This compound | C₁₉H₂₃ClN₂O | 330.85 | Final product, solid, HPLC Purity: ~98% |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for Dehydro Palonosetron HCl synthesis.
Conclusion
The synthesis of this compound relies on the strategic coupling of two key starting materials: 5,6-dihydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine. The preparation of these precursors, particularly the chiral amine, requires careful control to ensure the desired stereochemistry and purity of the final product. The provided synthetic overview and experimental protocols offer a foundational guide for researchers and professionals involved in the synthesis and analysis of Palonosetron and its related compounds. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity for specific applications.
References
Dehydro Palonosetron Hydrochloride: A Technical Guide to Byproducts and Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the byproducts and impurities associated with Dehydro Palonosetron hydrochloride, a significant compound in the landscape of pharmaceutical development. This document details the known impurities, their classification, and the analytical methodologies employed for their detection and quantification. Special focus is given to "this compound," also identified as Palonosetron Related Compound E.
Introduction to Palonosetron and its Related Substances
Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Its synthesis and degradation can result in the formation of various related substances, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Impurities in Palonosetron hydrochloride can originate from the synthetic route as byproducts, or arise from degradation of the active pharmaceutical ingredient (API) under various stress conditions.[]
Profile of Key Impurities and Byproducts
Several impurities and byproducts have been identified in relation to Palonosetron hydrochloride. These are often classified as process-related impurities (arising from the manufacturing process) or degradation products.
This compound (Palonosetron Related Compound E) is a critical impurity to monitor. It is also known by the synonyms Palonosetron-3-ene Hydrochloride and the research code RS 42358-197.[3][4]
Other significant impurities include stereoisomers, oxidation products (such as N-oxides), and intermediates from the synthetic pathway.[] A comprehensive, though not exhaustive, list of known impurities is provided in the table below.
Table 1: Quantitative Data on Key Palonosetron Impurities
| Impurity Name | Other Names | CAS Number | Molecular Formula | Specification Limit |
| This compound | Palonosetron Related Compound E; Palonosetron-3-ene HCl; RS 42358-197 | 135729-55-4 | C₁₉H₂₃ClN₂O | Not More Than 0.5% |
| Palonosetron N-Oxide | Palonosetron Related Compound A | 813425-83-1 | C₁₉H₂₄N₂O₂ | Not specified in results |
| (R,S)-Palonosetron HCl | Diastereomer | 135729-76-9 | C₁₉H₂₅ClN₂O | Not specified in results |
| (R,R)-Palonosetron HCl | Enantiomer | 135729-75-8 | C₁₉H₂₅ClN₂O | Not specified in results |
| (S,S)-Palonosetron Acid | - | Not specified in results | C₁₉H₂₃NO₃ | Not specified in results |
Formation of Impurities
Synthetic Byproducts
The synthesis of Palonosetron is a multi-step process that can generate various impurities.[] While specific pathways for the formation of each impurity are not always detailed in publicly available literature, it is understood that incomplete reactions, side reactions, and the presence of impurities in starting materials can all contribute to the final impurity profile.
The following diagram illustrates a generalized synthetic pathway for Palonosetron hydrochloride, highlighting potential stages where impurities may arise.
Caption: Generalized synthetic pathway of Palonosetron HCl and potential stages of impurity formation.
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. Palonosetron hydrochloride has been shown to degrade under acidic, basic, and oxidative conditions.[5][6]
The following workflow outlines a typical forced degradation study for Palonosetron hydrochloride.
Caption: Workflow for a typical forced degradation study of Palonosetron hydrochloride.
Analytical Methodologies
The primary analytical technique for the separation and quantification of Palonosetron and its related substances is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.[7]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a composite representation based on several published methods for the analysis of Palonosetron and its impurities.[5][8] Researchers should validate any method according to ICH guidelines for its intended use.
Objective: To separate and quantify Palonosetron hydrochloride and its related substances, including Dehydro Palonosetron, in bulk drug and pharmaceutical dosage forms.
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water or a phosphate buffer (e.g., 25 mM, pH 3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A gradient program should be optimized to achieve separation of all impurities. A typical starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 240 nm |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Palonosetron hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Impurity Standard Solution: Prepare stock solutions of known impurities, including this compound, and dilute to appropriate concentrations for method validation (e.g., for linearity, accuracy, and LOD/LOQ determination).
-
Sample Solution: For bulk drug, dissolve an accurately weighed amount in the diluent to achieve a similar concentration as the standard solution. For dosage forms, an appropriate extraction procedure may be required.
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the separation of the main peak from all impurity peaks and any degradation products. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Assessed over a range of concentrations for Palonosetron and its impurities.
-
Accuracy: Determined by recovery studies of spiked impurities in the sample matrix.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established for each impurity.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
The control of byproducts and impurities is a critical aspect of drug development and manufacturing for Palonosetron hydrochloride. A thorough understanding of the potential impurities, their sources, and validated analytical methods for their detection is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational understanding for researchers and scientists working with Palonosetron and its related compounds. Further investigation into the specific formation mechanisms of key impurities like this compound will continue to be an important area of research.
References
- 1. Palonosetron Related compound E - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scielo.br [scielo.br]
- 8. globalresearchonline.net [globalresearchonline.net]
Spectroscopic Analysis of Dehydro Palonosetron Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Palonosetron hydrochloride, also known as Palonosetron Related Compound E or Palonosetron-3-ene hydrochloride, is a known impurity and degradation product of Palonosetron hydrochloride. Palonosetron is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The monitoring and characterization of impurities like Dehydro Palonosetron are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides an overview of the spectroscopic methods used to characterize this compound.
While comprehensive, publicly available experimental spectra for this compound are limited, this document outlines the expected analytical approaches and presents the available chemical information. The methodologies described are based on standard practices for the structural elucidation of organic molecules and related pharmaceutical impurities.
Chemical Information
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| Chemical Name | (S)-2-(quinuclidin-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one, hydrochloride |
| Synonyms | Palonosetron Related Compound E, Palonosetron-3-ene Hydrochloride |
| CAS Number | 135729-55-4 |
| Molecular Formula | C₁₉H₂₃ClN₂O |
| Molecular Weight | 330.85 g/mol [1] |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons and their chemical environments. Key expected signals would correspond to the aromatic protons of the benzo[de]isoquinoline ring system, the aliphatic protons of the tetrahydroisoquinoline and quinuclidine rings, and the vinyl proton in the dehydro position.
¹³C NMR (Carbon NMR): This analysis would identify the number of chemically distinct carbon atoms in the molecule. Expected signals would include those for the carbonyl carbon, aromatic and vinyl carbons, and the aliphatic carbons of the fused ring systems.
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic, Vinylic, Aliphatic (quinuclidine and tetrahydroisoquinoline moieties) |
| ¹³C NMR | Carbonyl, Aromatic, Vinylic, Aliphatic |
Infrared (IR) Spectroscopy Data
IR spectroscopy would be used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H stretch (from HCl salt) | Broad band, ~2400-3000 |
| C=O stretch (amide) | ~1650-1680 |
| C=C stretch (aromatic) | ~1450-1600 |
| C=C stretch (vinylic) | ~1600-1680 |
| C-N stretch | ~1000-1250 |
Mass Spectrometry (MS) Data
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
| Technique | Expected Data |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion corresponding to the free base (C₁₉H₂₂N₂O) at m/z 295.18 |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for this compound are not publicly available. However, the following are generalized methodologies that would be employed for the characterization of such a pharmaceutical impurity.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
Sample Preparation: A few milligrams of the sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC would be conducted to aid in the complete assignment of proton and carbon signals.
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be utilized.
-
Sample Preparation: The sample could be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS), would be used.
-
Sample Preparation: The sample would be dissolved in a suitable solvent, such as a mixture of water and acetonitrile or methanol, and infused directly into the mass spectrometer or injected into the LC system.
-
Data Acquisition: The mass spectrum would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Fragmentation data (MS/MS) could be obtained to aid in structural elucidation.
Logical Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like this compound.
Caption: Workflow for the identification and characterization of pharmaceutical impurities.
Signaling Pathway Context
Dehydro Palonosetron, as a derivative of Palonosetron, is expected to interact with the 5-HT3 receptor. The antagonism of this receptor is the primary mechanism of action for Palonosetron in preventing nausea and vomiting. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified 5-HT3 receptor antagonist signaling pathway.
Conclusion
The structural characterization of this compound is essential for the quality control of Palonosetron drug products. While specific, detailed experimental spectra are not widely published, the analytical methodologies for full characterization are well-established. A combination of NMR, IR, and MS would be required for unambiguous structure confirmation and for the development of validated analytical methods for routine impurity monitoring. Further research and publication of this data would be beneficial to the broader scientific and pharmaceutical community.
References
Dehydro Palonosetron Hydrochloride: A Technical Overview of its Anticipated Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability profile of Dehydro Palonosetron hydrochloride. It is important to note that while this compound is a known chemical entity and a potential degradation product of Palonosetron, specific, publicly available quantitative data on its solubility and stability are limited. Therefore, this guide synthesizes information on the well-characterized parent compound, Palonosetron hydrochloride, to infer the likely properties of its dehydro derivative. The experimental protocols and degradation pathways described for Palonosetron hydrochloride are directly relevant for the study and characterization of this compound.
Introduction
This compound is a recognized 5-HT3 receptor antagonist and a potential impurity or degradation product of Palonosetron, a potent antiemetic agent.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for the development, formulation, and quality control of Palonosetron-based pharmaceutical products. This technical guide consolidates the available knowledge on Palonosetron hydrochloride's stability and degradation profile to provide a foundational understanding for researchers working with this compound.
Anticipated Solubility Profile
Table 1: Solubility of Palonosetron Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | [2][3] |
| Propylene Glycol | Soluble / Freely soluble | [2][3] |
| Ethanol | Slightly soluble | [2][3] |
| 2-Propanol | Slightly soluble | [2] |
| DMSO | Approximately 20 mg/mL | [4] |
| Dimethyl Formamide | Approximately 10 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:4) | Approximately 0.2 mg/mL | [4] |
It is anticipated that this compound, like its parent compound, will be freely soluble in water and propylene glycol, and slightly soluble in ethanol.
Stability Profile and Degradation Pathways
Forced degradation studies on Palonosetron hydrochloride have been extensively performed to understand its intrinsic stability and to develop stability-indicating analytical methods. These studies provide a robust framework for predicting the stability of this compound.
Forced Degradation Studies of Palonosetron Hydrochloride
Palonosetron hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical degradation behavior observed.
Table 2: Summary of Forced Degradation Studies on Palonosetron Hydrochloride
| Stress Condition | Observations | Potential Degradation Products | Reference |
| Acid Hydrolysis | Stable to minor degradation. | - | [5] |
| Base Hydrolysis | Stable to minor degradation. | - | [5] |
| Oxidative Degradation | Significant degradation. | N-oxide, Hydroxylated, and Keto metabolites | [6] |
| Thermal Degradation | Generally stable. | - | [5] |
| Photolytic Degradation | Generally stable. | - | [5] |
The primary degradation pathway for Palonosetron appears to be oxidation, leading to the formation of N-oxide, hydroxylated, and keto-derivatives. It is highly probable that Dehydro Palonosetron is one of the oxidative degradation products.
Degradation Pathway of Palonosetron
The formation of Dehydro Palonosetron likely occurs through an oxidative mechanism. The diagram below illustrates a plausible degradation pathway for Palonosetron leading to various degradation products, including a potential dehydro form.
Caption: Plausible oxidative degradation pathway of Palonosetron.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for solubility and stability testing of Palonosetron hydrochloride, which are directly applicable to the study of this compound.
Solubility Determination
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of the test compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: General workflow for solubility determination.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of the compound under various stress conditions.
Methodology:
-
Sample Preparation: Solutions of the compound are prepared in suitable solvents.
-
Stress Conditions:
-
Acid Hydrolysis: The sample is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60°C for 24 hours).
-
Base Hydrolysis: The sample is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60°C for 24 hours).
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 80°C).
-
Photolytic Degradation: The solid drug or a solution is exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization (for acid/base hydrolysis): The samples are neutralized before analysis.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. Peak purity of the parent drug is assessed using a photodiode array (PDA) detector.
Caption: Workflow for forced degradation studies.
Conclusion
While direct, quantitative data on the solubility and stability of this compound remains to be fully elucidated in publicly accessible literature, a comprehensive understanding of its parent compound, Palonosetron hydrochloride, provides a strong predictive foundation. The oxidative degradation pathway of Palonosetron is of particular importance, as it likely represents the route of formation for Dehydro Palonosetron. The experimental protocols detailed in this guide for solubility and stability testing of Palonosetron hydrochloride are directly applicable and recommended for the thorough characterization of this compound. Further research is warranted to establish the specific physicochemical properties of this compound, which will be invaluable for the pharmaceutical industry in ensuring the quality, safety, and efficacy of Palonosetron-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physical and chemical stability of palonosetron HCl in 4 infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dehydro Palonosetron Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Palonosetron hydrochloride is identified as a 5-HT3 receptor antagonist and is structurally related to Palonosetron, a potent and clinically established antiemetic agent. While comprehensive pharmacological data for this compound is not as extensively documented as for its parent compound, this guide synthesizes the available information regarding its anticipated mechanism of action, receptor interactions, and potential pharmacological effects. This document serves as a technical resource for researchers and drug development professionals, leveraging the well-established profile of Palonosetron to infer and contextualize the pharmacological characteristics of its dehydro derivative.
Introduction
Palonosetron hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] Its efficacy is attributed to its high binding affinity for the 5-HT3 receptor and its long plasma half-life.[4][5][6] this compound is recognized as an impurity and a related substance to Palonosetron.[7][8] As a structural analog, it is classified as a 5-HT3 receptor antagonist with presumed antiemetic properties.[9] This guide provides a detailed examination of its expected pharmacological profile, drawing necessary parallels with Palonosetron to provide a comprehensive understanding.
Mechanism of Action
This compound is an antagonist of the 5-HT3 receptor.[9] The antiemetic effects of 5-HT3 receptor antagonists are mediated by the blockade of serotonin, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4][10][11] Chemotherapeutic agents and surgical procedures can trigger the release of serotonin from enterochromaffin cells, which then activates 5-HT3 receptors, initiating the vomiting reflex.[1][4] By competitively inhibiting the binding of serotonin to these receptors, this compound is expected to suppress nausea and vomiting.
Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. As an antagonist, this compound would bind to the receptor without activating the channel, thereby preventing serotonin-induced depolarization.
Receptor Binding Profile
Table 1: Receptor Binding Affinity (pKi) of Palonosetron and Other 5-HT3 Antagonists
| Compound | pKi |
| Palonosetron | 10.5 [6] |
| Granisetron | 8.91[6] |
| Tropisetron | 8.81[6] |
| Ondansetron | 8.39[6] |
| Dolasetron | 7.6[6] |
| Dehydro Palonosetron | Data not available |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound have not been published. The pharmacokinetic profile of Palonosetron is well-characterized and is presented below for reference.
Table 2: Pharmacokinetic Parameters of Palonosetron (Intravenous Administration)
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [11] |
| Plasma Protein Binding | ~62% | [4][11] |
| Metabolism | ~50% metabolized by CYP2D6 (major), CYP3A4, and CYP1A2 | [4][5] |
| Major Metabolites | N-oxide-palonosetron and 6-S-hydroxypalonosetron (<1% activity) | [12] |
| Elimination Half-Life (t½) | ~40 hours | [4][10][11] |
| Total Body Clearance | 160 ± 35 mL/h/kg | [4] |
| Renal Clearance | 66.5 ± 18.2 mL/h/kg | [4] |
| Excretion | ~80% recovered in urine within 144 hours (~40% as unchanged drug) | [11] |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following outlines a standard methodology for determining 5-HT3 receptor binding affinity, a crucial experiment in characterizing its pharmacological profile.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor radioligand.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known 5-HT3 receptor antagonist (e.g., Tropisetron).
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationship to Palonosetron
This compound's relationship to Palonosetron can be visualized as a derivative, likely arising during synthesis or as a degradation product. Its pharmacological activity as a 5-HT3 antagonist stems directly from its structural similarity to Palonosetron.
Conclusion
This compound is a 5-HT3 receptor antagonist, a classification based on its structural relationship to the potent antiemetic, Palonosetron. While specific pharmacological data for this compound is limited, its mechanism of action is presumed to be the competitive inhibition of serotonin at 5-HT3 receptors, leading to an antiemetic effect. Further research, including receptor binding assays and pharmacokinetic studies, is necessary to fully elucidate the pharmacological profile of this compound and to determine its potential clinical relevance. This guide provides a foundational understanding for such future investigations.
References
- 1. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 4. Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. Palonosetron - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Dehydro Palonosetron | CAS No- 1227162-75-5 [chemicea.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Activity of Dehydro Palonosetron Hydrochloride on 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of Dehydro Palonosetron hydrochloride (also known as RS-42358-197) at the 5-hydroxytryptamine-3 (5-HT3) receptor. The data presented herein is curated from preclinical research to offer a comprehensive resource for professionals in drug development and neuroscience. This document details the binding affinity and functional antagonism of Dehydro Palonosetron, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key concepts through diagrams. For comparative purposes, data for the well-characterized 5-HT3 receptor antagonist, Palonosetron, is also included where relevant.
Quantitative Analysis of Receptor Interaction
The interaction of this compound with the 5-HT3 receptor has been characterized through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative parameters, offering a clear comparison of its potency and affinity across different in vitro systems.
Table 1: 5-HT3 Receptor Binding Affinity of Dehydro Palonosetron (RS-42358-197)
| Tissue/Cell Line | Radioligand | Parameter | Value |
| Rat Cerebral Cortex | [3H]Quipazine | pKi | 9.8 ± 0.1[1] |
| Rat Cortex | [3H]RS-42358-197 | KD (nM) | 0.12 ± 0.01[1] |
| NG108-15 Cells | [3H]RS-42358-197 | KD (nM) | 0.20 ± 0.01[1] |
| Rabbit Ileal Myenteric Plexus | [3H]RS-42358-197 | KD (nM) | 0.10 ± 0.01[1] |
| Guinea Pig Myenteric Plexus | [3H]RS-42358-197 | KD (nM) | 1.6 ± 0.3[1] |
Table 2: Receptor Density (Bmax) for [3H]RS-42358-197 Binding Sites
| Tissue/Cell Line | Bmax (fmol/mg protein) |
| Rat Cortex | 16.0 ± 2.0[1] |
| NG108-15 Cells | 660 ± 74[1] |
| Rabbit Ileal Myenteric Plexus | 88 ± 12[1] |
| Guinea Pig Myenteric Plexus | 91 ± 17[1] |
Table 3: Functional Antagonism of Dehydro Palonosetron (RS-42358-197)
| Tissue Preparation | Agonist | Parameter | Value |
| Guinea Pig Ileum | 5-HT | pA2 | 8.1[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki and KD) and receptor density (Bmax) of Dehydro Palonosetron at 5-HT3 receptors.
Materials:
-
Tissues/Cells: Rat cerebral cortex, NG108-15 cells, rabbit and guinea pig ileal myenteric plexus.
-
Radioligands: [3H]Quipazine or [3H]RS-42358-197.
-
Competitor Ligands: this compound and other 5-HT3 receptor ligands for competition assays.
-
Buffers: Tris-HCl buffer with appropriate supplements.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration.
-
Binding Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor ligand (Dehydro Palonosetron). Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. Saturation binding data, using increasing concentrations of the radioligand, are analyzed to determine KD and Bmax values.
In Vitro Functional Assay: Guinea Pig Ileum
Objective: To determine the functional antagonist potency (pA2) of Dehydro Palonosetron.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Agonist: 5-Hydroxytryptamine (5-HT).
-
Antagonist: this compound.
-
Organ Bath System: Isolated organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Transducer and Recording System: Isometric force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in the organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a specified period.
-
Cumulative Concentration-Response Curve to 5-HT: A cumulative concentration-response curve to 5-HT is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of Dehydro Palonosetron for a predetermined time.
-
Shift in Concentration-Response Curve: Following incubation with the antagonist, a second cumulative concentration-response curve to 5-HT is generated.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value from the rightward shifts in the 5-HT concentration-response curves produced by different concentrations of Dehydro Palonosetron. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Simplified 5-HT3 Receptor Signaling Pathway
References
An In-depth Technical Guide on the Discovery and History of Palonosetron and Related Compounds
Executive Summary
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist renowned for its high binding affinity and long plasma half-life.[1][2][3][4][5][6] These pharmacological characteristics distinguish it from first-generation agents, conferring superior efficacy in preventing both acute and, notably, delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][4][7][8][9] This document provides a comprehensive overview of the discovery, history, and key experimental data related to Palonosetron and its predecessors. It details the underlying signaling pathways, experimental methodologies used in its characterization, and comparative data on its pharmacological profile.
Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting (CINV)
CINV is a debilitating side effect of cancer therapy, significantly impairing a patient's quality of life.[1][2] The emetogenic potential of chemotherapeutic agents is a primary risk factor for CINV.[1] The pathophysiology of acute CINV is primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[8][10] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, including the chemoreceptor trigger zone in the area postrema, thereby initiating the emetic reflex.[7][8][10][11]
The development of 5-HT3 receptor antagonists in the early 1990s, such as ondansetron and granisetron, revolutionized CINV management, particularly for acute emesis.[10][11] However, these first-generation agents showed limited efficacy in controlling delayed CINV, which occurs more than 24 hours after chemotherapy.[1][7] This limitation spurred the development of a second-generation antagonist with a distinct pharmacological profile.
Discovery and Development of Palonosetron
Palonosetron (brand name Aloxi) was developed by Helsinn and approved by the U.S. Food and Drug Administration (FDA) in 2003.[4][6] It is a highly selective second-generation 5-HT3 receptor antagonist with a unique isoquinoline structure.[11] The synthesis of Palonosetron hydrochloride can be achieved from starting materials like (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid through a multi-step process involving acylation, reduction, and cyclization.[12][13]
Palonosetron's development was driven by the need for an antiemetic with a longer duration of action and higher receptor affinity to address delayed CINV.[1][2] Its efficacy in this regard has been a significant clinical advancement, and it is the only 5-HT3 receptor antagonist monotherapy approved for preventing delayed CINV in patients receiving moderately emetogenic chemotherapy.[6][7][8]
Pharmacology of Palonosetron
Mechanism of Action and Signaling Pathway
Like other "setrons," Palonosetron exerts its antiemetic effect by selectively blocking the binding of serotonin to 5-HT3 receptors.[7][14] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone.[8][15] By inhibiting these receptors, Palonosetron prevents the initiation of the vomiting reflex.[7][8]
A key distinction of Palonosetron is its unique interaction with the 5-HT3 receptor. Studies suggest it exhibits allosteric binding and positive cooperativity, unlike first-generation agents which are purely competitive antagonists.[16][17][18] This allosteric interaction may induce conformational changes in the receptor, amplifying its inhibitory effect and contributing to its prolonged action.[18]
Figure 1. Signaling pathway of chemotherapy-induced emesis and Palonosetron's mechanism of action.
Pharmacokinetics
Palonosetron exhibits a distinct pharmacokinetic profile compared to first-generation antagonists. Its most notable features are a long elimination half-life of approximately 40 hours and a high bioavailability of 97% when administered orally.[3][14][19]
Table 1: Pharmacokinetic Properties of Palonosetron
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 97% | [14][20] |
| Elimination Half-Life | ~40 hours | [3][14][19] |
| Plasma Protein Binding | ~62% | [14][15] |
| Volume of Distribution | ~8.3 L/kg | [15] |
| Metabolism | ~50% by CYP2D6, CYP3A4, CYP1A2 | [14][15] |
| Primary Metabolites | N-oxide-palonosetron, 6-S-hydroxy-palonosetron (<1% activity) | [14][15] |
| Excretion | ~80% renal (40% as unchanged drug) | [14][15] |
Comparative Analysis: Palonosetron vs. First-Generation Antagonists
Palonosetron's structural and pharmacological differences translate into clinically significant advantages over first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron.
Receptor Binding Affinity
Palonosetron has a much stronger binding affinity for the 5-HT3 receptor. This high affinity, combined with its unique allosteric interactions, contributes to its potent and sustained antagonist activity.[3][16]
Table 2: Comparative Receptor Binding Affinity and Half-Life
| Compound | 5-HT3 Receptor Binding Affinity (pKi) | Plasma Half-Life (hours) | Reference(s) |
| Palonosetron | 10.4 | ~40 | [3][16] |
| Granisetron | 8.8 - 9.1 | ~9 | [3][16] |
| Ondansetron | 8.4 - 8.6 | ~4 | [3][16] |
| Dolasetron | Not specified | ~7.3 | [3] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates stronger binding affinity.
Clinical Efficacy
Numerous Phase III clinical trials have demonstrated Palonosetron's superior efficacy, especially in preventing delayed CINV. A pooled analysis of four trials directly comparing Palonosetron to older antagonists showed significantly higher complete response rates in the delayed (>24-120 h) and overall (0-120 h) periods.[9]
Table 3: Pooled Phase III Clinical Trial Efficacy Data (Palonosetron vs. Older 5-HT3 RAs)
| Time Period | Endpoint | Palonosetron (0.25 mg) | Older 5-HT3 RAs* | P-value | Reference(s) |
| Acute (0-24 h) | Complete Response | Not significantly different | Not significantly different | >0.05 | [9] |
| Delayed (>24-120 h) | Complete Response | 57% | 45% | <0.0001 | [9] |
| Overall (0-120 h) | Complete Response** | 51% | 40% | <0.0001 | [9] |
*Older 5-HT3 RAs include ondansetron 32 mg, dolasetron 100 mg, or granisetron 40 μg/kg. **Complete Response (CR) is defined as no emetic episodes and no use of rescue medication.[9][21]
Key Experimental Protocols
The characterization of Palonosetron involved a range of preclinical and clinical experimental designs.
Receptor Site Saturation Binding Experiments
These experiments are crucial for determining the binding affinity (Ki) and binding characteristics of a ligand to its receptor.
Objective: To determine and compare the binding properties of [3H]-palonosetron, [3H]-granisetron, and [3H]-ondansetron to the 5-HT3 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3 receptor are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of the radiolabeled antagonist ([3H]-ligand).
-
The incubation is carried out in a suitable buffer at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM tropisetron).
-
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard or non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Hill plots can be used to assess cooperativity.[17]
Figure 2. Experimental workflow for a receptor binding assay.
Calcium Influx Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.
Objective: To assess the long-term inhibitory effect of Palonosetron on 5-HT3 receptor function.
Methodology:
-
Cell Culture: HEK293 cells expressing the 5-HT3 receptor are plated in multi-well plates.
-
Antagonist Incubation: Cells are incubated with Palonosetron, granisetron, or ondansetron for a specified period.
-
Washout: The antagonist is removed by a series of dilutions and washes to simulate clearance from the receptor environment.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Challenge: The baseline fluorescence is measured, and then cells are challenged with a 5-HT3 receptor agonist (e.g., serotonin).
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium through the activated ion channel, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium influx in antagonist-pre-incubated cells is compared to control cells (not exposed to an antagonist). A sustained inhibition after washout, as observed with Palonosetron, indicates a long-lived effect on receptor function.[17]
Phase III Clinical Trial Protocol for CINV
Objective: To compare the efficacy and safety of a single intravenous dose of Palonosetron with another 5-HT3 receptor antagonist for the prevention of CINV in patients receiving emetogenic chemotherapy.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Randomization: Patients are randomly assigned to receive either a single intravenous dose of Palonosetron (e.g., 0.25 mg) or a standard dose of a comparator antagonist (e.g., ondansetron 32 mg) approximately 30 minutes before chemotherapy administration.[4][9]
-
Data Collection: Patients record emetic episodes, nausea severity (using a visual analog scale), and any use of rescue antiemetic medication in a diary for 5 days (120 hours) post-chemotherapy.
-
Primary Endpoint: Complete Response (CR) rate, defined as no emetic episodes and no rescue medication use, during the delayed phase (>24-120 hours).
-
Secondary Endpoints: CR during the acute (0-24 hours) and overall (0-120 hours) phases; Complete Control (CR plus no more than mild nausea); and safety assessments (adverse events).[9]
-
Statistical Analysis: Efficacy endpoints are compared between treatment groups using appropriate statistical tests (e.g., Chi-squared test).
Figure 3. Logical flow of a Phase III CINV clinical trial.
Conclusion
Palonosetron represents a significant milestone in the management of CINV. Its discovery and development were a direct response to the clinical limitations of first-generation 5-HT3 receptor antagonists. Through a unique pharmacological profile, characterized by high receptor affinity, allosteric interactions, and a prolonged half-life, Palonosetron provides superior, sustained antiemetic protection, particularly against delayed CINV. The rigorous preclinical and clinical studies outlined in this guide have firmly established its role as a cornerstone of modern antiemetic therapy for cancer patients.
References
- 1. Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palonosetron, second generation 5-HT3 antagonist: a new perspective in CINV management [cris.unibo.it]
- 11. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 12. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Palonosetron - Wikipedia [en.wikipedia.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Dehydro Palonosetron Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Dehydro Palonosetron hydrochloride, a potential impurity and degradation product of Palonosetron hydrochloride.
Introduction
Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the drug product. This compound (also known as Palonosetron USP Related Compound E) is a known related substance and potential degradation product of Palonosetron.[2][3][4][5] Therefore, a robust, stability-indicating analytical method is crucial for its detection and quantification to ensure the quality and stability of Palonosetron hydrochloride formulations.
This application note describes a validated isocratic reverse-phase HPLC method capable of separating Dehydro Palonosetron from Palonosetron and other potential related compounds. The method is suitable for routine quality control analysis and stability studies.
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[6]
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Purified water (HPLC grade)
-
Palonosetron hydrochloride reference standard
-
This compound reference standard
-
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with OPA) and Acetonitrile in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
2.3. Preparation of Solutions
-
Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Degas the mobile phase by sonication or helium sparging.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution of Palonosetron (100 µg/mL): Accurately weigh about 10 mg of Palonosetron hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of Dehydro Palonosetron (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of Palonosetron hydrochloride and 10 µg/mL of this compound in the diluent.
-
Sample Preparation: The sample preparation will depend on the dosage form. For a parenteral formulation, an appropriate dilution with the diluent to achieve a target concentration of Palonosetron within the linear range of the method is required.
Method Validation
The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
3.1. Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] Stress conditions should include acid, base, oxidative, thermal, and photolytic degradation.
-
Acid Degradation: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Degradation: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After degradation, the samples should be analyzed, and the peak purity of Palonosetron should be evaluated using a PDA detector to ensure no co-eluting peaks.
3.2. System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system. The acceptance criteria are summarized in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6) |
| Resolution (Rs) | ≥ 2.0 (between Palonosetron and Dehydro Palonosetron) |
Table 2: System Suitability Parameters and Acceptance Criteria.
3.3. Linearity
The linearity of the method should be established by analyzing a series of concentrations of Dehydro Palonosetron. A typical range would be from the LOQ to 150% of the specification limit for the impurity. The results are summarized in Table 3.
| Parameter | Expected Results |
| Concentration Range | LOQ - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Table 3: Linearity Study Parameters.
3.4. Accuracy (% Recovery)
The accuracy of the method should be determined by spiking a known amount of Dehydro Palonosetron into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be calculated. The expected results are presented in Table 4.
| Concentration Level | Acceptance Criteria for % Recovery |
| 50% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 150% | 98.0% - 102.0% |
Table 4: Accuracy Study Acceptance Criteria.
3.5. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate injections of the system suitability solution on the same day.
-
Intermediate Precision: Analyze the system suitability solution on different days, by different analysts, and on different instruments.
The acceptance criterion for the % RSD of the peak areas for Dehydro Palonosetron is ≤ 5.0%.
3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These values should be experimentally verified.
3.7. Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Acetonitrile composition in the mobile phase (± 2%)
The system suitability parameters should be checked under each varied condition to ensure they remain within the acceptance criteria.
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation, as exemplified in the tables above.
Visualizations
Caption: Experimental Workflow for Dehydro Palonosetron HCl Analysis.
Caption: Relationship of Analytical Method Validation Parameters.
References
- 1. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 2. Palonosetron USP Related Compound E | 135729-55-4 [chemicea.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Palonosetron Related Compound E | CAS No- 135729-55-4 | Simson Pharma Limited [simsonpharma.com]
- 5. Palonosetron Related compound E - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
Application Note: HPLC-UV Quantification of Dehydro Palonosetron Hydrochloride
An HPLC-UV method has been developed for the quantification of Dehydro Palonosetron hydrochloride, a potential impurity and degradation product of Palonosetron hydrochloride. This application note provides a comprehensive protocol for the determination of this compound in bulk drug substances or pharmaceutical formulations, ensuring precise and accurate results for researchers, scientists, and drug development professionals.
Introduction
Palonosetron hydrochloride is a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] this compound is a related substance that may arise during the synthesis or degradation of Palonosetron. Therefore, a reliable analytical method for its quantification is crucial for quality control and stability studies. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to separate Dehydro Palonosetron from Palonosetron and other potential degradation products.
Chromatographic Conditions
A C18 column is utilized with a mobile phase consisting of a phosphate buffer and an organic solvent, which is a common approach for the analysis of Palonosetron and its related substances.[2][3] The UV detection wavelength is selected to ensure adequate sensitivity for the analyte.
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with phosphoric acid) : Acetonitrile (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[2] |
| Run Time | 20 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Standard Solution for Linearity: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5 µg/mL to 10 µg/mL.
-
Sample Preparation (Forced Degradation): To generate Dehydro Palonosetron, a forced degradation study on Palonosetron hydrochloride can be performed. For instance, oxidative degradation can be induced by treating a solution of Palonosetron hydrochloride with hydrogen peroxide.[4] The resulting solution should be diluted with the mobile phase to a suitable concentration for analysis.
2. Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the separation of Dehydro Palonosetron from Palonosetron and other degradation products.
-
Linearity: The linearity of the method should be established by analyzing the standard solutions at different concentrations. The correlation coefficient (r²) should be greater than 0.999.
-
Precision: The precision of the method should be determined by performing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2.0%.[1]
-
Accuracy: The accuracy can be assessed by performing recovery studies by spiking a known amount of Dehydro Palonosetron into a placebo or sample matrix. The recovery should be within 98-102%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC-UV analysis of this compound.
Caption: Experimental workflow for HPLC-UV analysis.
The logical relationship for method validation can be visualized as follows:
Caption: Method validation logical pathway.
Conclusion
The described RP-HPLC-UV method is simple, specific, and reliable for the quantification of this compound. The method is suitable for routine quality control analysis and for stability studies of Palonosetron hydrochloride. The provided protocol and validation criteria will aid researchers and drug development professionals in implementing this method in their laboratories.
References
- 1. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 2. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Dehydro Palonosetron Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dehydro Palonosetron hydrochloride in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The protocol provides detailed steps for sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data from representative studies on the parent compound, Palonosetron, are summarized for reference.
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a notably long half-life of approximately 40 hours.[1] It is effectively used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4] Given its clinical significance, robust bioanalytical methods are crucial for pharmacokinetic and metabolic profiling. Dehydro Palonosetron is a potential metabolite or impurity of Palonosetron. Accurate and precise quantification of this compound in plasma is essential for understanding its pharmacokinetic profile and its potential contribution to the overall pharmacological effect. This LC-MS/MS method provides the necessary sensitivity and selectivity for its determination in a complex biological matrix like human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Verapamil or a stable isotope-labeled Dehydro Palonosetron)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex C18, 50mm × 2.0mm, 3µm or similar) is recommended.[5]
Sample Preparation
A protein precipitation method is employed for its simplicity and efficiency in removing proteins from plasma samples.[6][7]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex C18 (50mm × 2.0mm, 3µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient can be optimized |
Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical for Dehydro Palonosetron)
Note: These transitions are hypothetical and would need to be optimized for Dehydro Palonosetron. The transitions for Palonosetron are provided for reference.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Dehydro Palonosetron | To be determined | To be determined | 200 |
| Palonosetron (Reference) | 297.3 | 110.2[5] | 200 |
| Internal Standard (Verapamil) | 455.1 | 164.9 | 200 |
Results and Discussion
While specific quantitative data for Dehydro Palonosetron is not available, the following tables summarize the performance characteristics of a representative LC-MS/MS method for the parent compound, Palonosetron, which would be expected to have similar performance for its dehydro- metabolite.
Table 1: Calibration Curve for Palonosetron
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.02 - 10 | > 0.99[5] |
| 0.019 - 3.80 | > 0.99 |
Table 2: Precision and Accuracy for Palonosetron
| QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15 | < 15 | 85 - 115 |
| Medium QC | < 15 | < 15 | 85 - 115 |
| High QC | < 15 | < 15 | 85 - 115 |
| (Based on general acceptance criteria for bioanalytical methods)[5] |
Table 3: Recovery and Matrix Effect for Palonosetron
| Analyte | Recovery (%) | Matrix Effect (%) |
| Palonosetron | > 85 | < 15 |
| (Based on typical performance of similar methods) |
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The provided method parameters for Palonosetron serve as a strong starting point for the method development and validation for Dehydro Palonosetron.
Protocols
Protocol 1: Stock Solution and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Stock Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working stock solutions at various concentrations.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Verapamil) in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution to the desired concentration (e.g., 100 ng/mL) with 50:50 acetonitrile:water.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the working stock solutions into blank human plasma to obtain calibration standards at desired concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Dehydro Palonosetron in plasma.
Caption: Logical relationship of method development and validation parameters.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 4. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. agilent.com [agilent.com]
Application Note: Chiral Separation of Palonosetron Isomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Palonosetron, a selective 5-HT3 receptor antagonist, is a potent antiemetic agent used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The palonosetron molecule contains two chiral centers, which gives rise to four possible stereoisomers.[3] The pharmacologically active isomer is the (3aS, 2S)-palonosetron.[3][4] The separation and quantification of these stereoisomers are critical for ensuring the stereochemical purity, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for this purpose.[5]
This document outlines two established methods for the chiral separation of palonosetron and its related enantiomeric impurities using different polysaccharide-based chiral stationary phases.
Method 1: Separation on a CHIRALPAK AD-H Column
Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | n-hexane: absolute alcohol: diethylamine (60:40:0.05, v/v/v)[6][7] |
| Flow Rate | 0.4 mL/min[6][7] |
| Column Temperature | 35 °C[6][7] |
| Detection | UV at 256 nm[6][7] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 to 50 µg/mL[6][7] |
| Limit of Detection (LOD) | 0.05 µg/mL[6][7] |
Method 2: Separation on a Chiralcel-OD Column
This rapid HPLC method was developed for the separation of palonosetron enantiomers and its process-related chiral impurities, achieving separation within 12 minutes.[4][8][9][10]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel-OD (250 mm x 4.6 mm, 3 µm)[4][8][10] |
| Mobile Phase | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v)[4][8][10] |
| Flow Rate | 1.0 mL/min[4][8][10] |
| Detection | Not specified, typically UV |
Method Validation Summary
| Parameter | Result |
| Linearity Range (R²) | > 0.998 over a range of 0.14 to 1.125 µg/mL[4][8][9] |
| Limit of Detection (LOD) | 0.06 - 0.10 µg/mL for isomers and impurities[4][8][9] |
| Limit of Quantification (LOQ) | 0.14 - 0.24 µg/mL for isomers and impurities[4][8][9] |
| Recovery | 87.0% to 116.0%[4][8][9] |
Experimental Protocols
I. Protocol for Chiral Separation using CHIRALPAK AD-H Column
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
CHIRALPAK AD-H column (250 mm x 4.6 mm, 5 µm)[6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Palonosetron HCl reference standard and samples
-
n-Hexane (HPLC grade)
-
Absolute ethanol (HPLC grade)
-
Diethylamine (HPLC grade)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-hexane, absolute alcohol, and diethylamine in the ratio of 60:40:0.05 (v/v/v).[6] Degas the solution before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Palonosetron HCl reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample containing Palonosetron HCl by dissolving it in the mobile phase to a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Procedure
-
Equilibrate the CHIRALPAK AD-H column with the mobile phase at a flow rate of 0.4 mL/min for at least 30 minutes or until a stable baseline is achieved.[6]
-
Set the column temperature to 35 °C.[6]
-
Set the UV detector wavelength to 256 nm.[6]
-
Inject a defined volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times for the palonosetron isomers.
II. Protocol for Chiral Separation using Chiralcel-OD Column
1. Apparatus and Materials
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Palonosetron HCl reference standard and samples
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Diethylamine (DEA)
2. Preparation of Solutions
-
Mobile Phase: Carefully prepare a mixture of n-hexane, ethanol, methanol, heptafluorobutyric acid, and diethylamine in the ratio of 70:15:15:0.05:0.1 (v/v/v/v/v).[4][10] Ensure thorough mixing and degas the solution.
-
Standard Solution: Accurately weigh and dissolve the Palonosetron HCl reference standard in the mobile phase to achieve a concentration within the validated range (e.g., 1 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration comparable to the standard solution. Filter the solution using a 0.45 µm syringe filter prior to analysis.
3. Chromatographic Procedure
-
Install the Chiralcel-OD column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.[4][10]
-
Set the UV detector to an appropriate wavelength for palonosetron analysis.
-
Inject equal volumes (e.g., 10 µL) of the prepared standard and sample solutions.
-
Run the analysis for a sufficient time to allow for the elution of all isomers and any related impurities (approximately 12 minutes).[4][10]
-
Identify and quantify the peaks based on the retention times obtained from the reference standard.
Visualizations
Caption: Relationship between the four stereoisomers of Palonosetron.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct enantiomeric separation of palonosetron hydrochloride by chiral HPLC | Semantic Scholar [semanticscholar.org]
- 8. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 9. [PDF] Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating UPLC Method for the Separation of Palonosetron and its Degradation Products
Abstract
This application note describes a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Palonosetron hydrochloride and its potential degradation products. The method is suitable for routine quality control analysis of bulk drug substance and finished pharmaceutical products, as well as for stability studies. The developed UPLC method demonstrates high resolution and sensitivity, allowing for the effective separation of Palonosetron from its degradation impurities generated under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. This method has been developed based on a compilation of published research and validated methodologies, ensuring its reliability and adherence to regulatory expectations.
Introduction
Palonosetron is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] To ensure the safety and efficacy of Palonosetron drug products, it is crucial to employ a validated, stability-indicating analytical method that can accurately quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities and degradation products that may form during manufacturing, storage, or administration.[2] This application note provides a detailed protocol for a UPLC method designed to meet these requirements, offering a rapid and efficient analysis.
Experimental
Instrumentation and Consumables
-
UPLC System: Waters Acquity UPLC H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[3]
-
Data Acquisition and Processing: Empower™ 3 Chromatography Data Software or equivalent.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl) (Analytical grade)
-
Sodium hydroxide (NaOH) (Analytical grade)
-
Hydrogen peroxide (H2O2) (30%) (Analytical grade)
-
Chromatographic Conditions
A summary of the UPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 2.0 µL |
| Run Time | 8.0 minutes |
Protocols
Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Palonosetron hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation (for a 0.25 mg/5 mL injection)
-
Sample Stock Solution: Transfer 5.0 mL of the Palonosetron hydrochloride injection into a 25 mL volumetric flask. Dilute to volume with the diluent to obtain a theoretical concentration of 50 µg/mL.
-
Working Sample Solution: Pipette 2.0 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a theoretical concentration of 10 µg/mL.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4] A summary of the stress conditions is provided below.
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 N NaOH, then dilute to 10 mL with diluent.[5]
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 N HCl, then dilute to 10 mL with diluent.[6]
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, then dilute to 10 mL with diluent.[7]
-
Thermal Degradation: Expose the solid Palonosetron hydrochloride powder to 105°C for 24 hours. Prepare a 10 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a 10 µg/mL solution of Palonosetron hydrochloride to UV light (254 nm) for 24 hours.
Results and Discussion
The developed UPLC method successfully separated Palonosetron from its degradation products. The retention time for Palonosetron was observed at approximately 2.8 minutes. Under all stress conditions, the degradation products were well-resolved from the parent peak, demonstrating the specificity and stability-indicating nature of the method.
Summary of Forced Degradation Results
| Stress Condition | Palonosetron Assay (%) | % Degradation | Observations |
| Acid Hydrolysis | 85.2 | 14.8 | Major degradation peak observed at RRT 0.85 and minor peak at RRT 1.2. |
| Base Hydrolysis | 89.5 | 10.5 | Major degradation peak observed at RRT 0.78. |
| Oxidative Degradation | 78.9 | 21.1 | Multiple degradation peaks observed, with a significant peak at RRT 1.5. Possible formation of N-oxide and hydroxylated species.[8] |
| Thermal Degradation | 98.1 | 1.9 | Minor degradation observed. |
| Photolytic Degradation | 96.5 | 3.5 | Minor degradation with a small peak at RRT 1.3. |
RRT: Relative Retention Time
Method Validation Summary
The method was validated according to ICH guidelines, and the results are summarized below.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 20 µg/mL (r² > 0.999) |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | Robust to minor changes in flow rate, pH, and organic content. |
Visualizations
Caption: Experimental workflow for the UPLC analysis of Palonosetron.
Caption: Logical relationship of a stability-indicating UPLC method.
Conclusion
The UPLC method detailed in this application note is rapid, sensitive, and specific for the determination of Palonosetron hydrochloride in the presence of its degradation products. The method's ability to separate the API from all potential impurities generated under various stress conditions confirms its stability-indicating nature. This method is well-suited for quality control and stability testing in a regulated environment, providing reliable data to ensure the quality and safety of Palonosetron drug products.
References
- 1. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. scielo.br [scielo.br]
- 8. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydro Palonosetron Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Palonosetron, chemically known as N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6-dihydro-1-naphthalene carboxamide, is a known related compound of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a potential impurity or degradation product, a well-characterized reference standard of Dehydro Palonosetron hydrochloride is crucial for the accurate identification, quantification, and quality control of Palonosetron drug substances and products. These application notes provide a comprehensive protocol for the preparation of a this compound reference standard, including a proposed synthesis pathway, purification methods, and detailed analytical characterization.
Chemical and Physical Data
| Parameter | Value |
| Chemical Name | N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6-dihydro-1-naphthalene carboxamide hydrochloride |
| Synonyms | Palonosetron Related Compound E |
| CAS Number | 135729-55-4 (hydrochloride) |
| Molecular Formula | C19H23ClN2O |
| Molecular Weight | 330.85 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
Proposed Synthesis of this compound
The synthesis of this compound can be approached by adapting known methods for Palonosetron synthesis, with modifications to introduce the unsaturation in the tetrahydronaphthalene ring. A plausible synthetic route involves the acylation of (S)-3-aminoquinuclidine with 5,6-dihydronaphthalene-1-carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Acyl Chloride Formation: In a round-bottom flask, suspend 5,6-dihydronaphthalene-1-carboxylic acid in an inert solvent such as dichloromethane (DCM). Add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acyl chloride in DCM and add it dropwise to a solution of (S)-3-aminoquinuclidine and a base (e.g., triethylamine) in DCM at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Dehydro Palonosetron free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like ethanol. Add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic. The hydrochloride salt will precipitate.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve the desired purity for a reference standard.
Purification to Reference Standard Grade
Achieving the high purity required for a reference standard (typically ≥99.5%) necessitates a robust purification strategy.
Caption: General workflow for reference standard preparation.
Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol). Slowly add a solvent in which it is less soluble (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under high vacuum at a controlled temperature (e.g., 40-50°C) to remove residual solvents.
-
Purity Check: Assess the purity of the recrystallized material by High-Performance Liquid Chromatography (HPLC). If the purity is below the required level (≥99.5%), a further recrystallization or preparative HPLC may be necessary.
Characterization and Quality Control
Thorough characterization is mandatory to establish the identity, purity, and potency of the reference standard.
Analytical Methods and Acceptance Criteria
| Analytical Technique | Parameter | Method Summary | Acceptance Criteria |
| HPLC (Purity) | Purity, Impurity Profile | Reversed-phase HPLC with UV detection. A gradient method with a C18 column is typically used. | Purity ≥ 99.5%Individual Impurity ≤ 0.15% |
| Mass Spectrometry (MS) | Molecular Weight | Electrospray ionization (ESI) to confirm the molecular ion. | Consistent with the theoretical mass of C19H22N2O |
| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | ¹H NMR and ¹³C NMR to confirm the chemical structure. | Spectrum consistent with the proposed structure of Dehydro Palonosetron |
| Infrared (IR) Spectroscopy | Functional Groups | To identify characteristic functional groups. | Spectrum shows characteristic peaks for amide, aromatic, and amine groups. |
| Karl Fischer Titration | Water Content | Coulometric or volumetric titration. | ≤ 0.5% |
| Thermogravimetric Analysis (TGA) | Residual Solvents | To determine the amount of residual solvents. | ≤ 0.5% |
| Elemental Analysis | Elemental Composition | To confirm the elemental composition (C, H, N, Cl). | Within ±0.4% of the theoretical values |
Experimental Protocol: HPLC Method for Purity Determination
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 90% A to 50% A.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Stability and Storage
A stability study should be conducted to establish the re-test date and storage conditions for the reference standard.
| Condition | Duration | Parameters to be Tested |
| Long-term | 2-8°C | Purity, Water Content, Appearance |
| Accelerated | 25°C/60% RH | Purity, Water Content, Appearance |
The reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled temperature (e.g., 2-8°C).
Conclusion
The preparation of a this compound reference standard requires a multi-step process involving synthesis, rigorous purification, and comprehensive characterization. The protocols outlined in these application notes provide a framework for obtaining a high-purity reference material suitable for use in the quality control of Palonosetron pharmaceutical products. Adherence to these detailed methodologies will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of the final drug product.
Application Notes and Protocols: In Vitro Receptor Binding Assay for 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast excitatory neurotransmission by allowing the influx of cations such as Na+, K+, and Ca2+ upon binding of serotonin.[1][2] These receptors are prominently located in the central and peripheral nervous systems, including the chemoreceptor trigger zone and vagal afferents, making them a critical target for antiemetic drugs used in managing chemotherapy-induced and postoperative nausea and vomiting.[3][4]
This document provides a detailed protocol for an in vitro radioligand receptor binding assay to characterize the affinity of antagonist compounds for the human 5-HT3 receptor. This assay is a fundamental tool for screening and characterizing new chemical entities in the drug development process.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin leads to the opening of its integral ion channel, causing membrane depolarization. This influx of calcium ions can trigger various downstream signaling cascades, including the activation of Ca2+/Calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway.
References
- 1. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-HT3 Antagonist Antiemetic Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for assessing the antiemetic efficacy of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. The information is intended to guide researchers in designing and executing preclinical studies to evaluate novel antiemetic drug candidates.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and distressing side effects of cancer treatment.[1][2] The development of 5-HT3 receptor antagonists has revolutionized the management of CINV, particularly in the acute phase (the first 24 hours after chemotherapy).[1][2][3] These agents act by blocking serotonin (5-HT) from binding to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[4][5]
Preclinical evaluation of novel 5-HT3 antagonists relies on robust and predictive animal models that mimic the clinical presentation of CINV. The ferret, dog, and house musk shrew (Suncus murinus) are the most commonly used species for this purpose due to their well-characterized emetic responses to cytotoxic agents like cisplatin.[6][7][8][9]
Key Animal Models for Antiemetic Testing
Several animal models are routinely used to investigate the mechanisms of emesis and to screen for antiemetic drug activity. The choice of model often depends on the specific research question, the emetic stimulus being investigated, and practical considerations.
-
The Ferret (Mustela putorius furo) : The ferret is considered a gold-standard model for CINV research.[9][10] It exhibits a consistent and dose-dependent emetic response to various chemotherapeutic agents, including cisplatin.[6][11] The ferret model was pivotal in establishing the antiemetic efficacy of the first generation of 5-HT3 antagonists.[10] This model can be used to study both acute and delayed emesis.[11]
-
The Dog (Canis lupus familiaris) : Dogs are also highly sensitive to the emetic effects of cisplatin and other cytotoxic drugs.[12][13] They have been used to evaluate the antiemetic activity of novel compounds, including 5-HT3 antagonists.
-
The House Musk Shrew (Suncus murinus) : This small insectivore is a valuable model for studying the mechanisms of CINV.[7][14] It is sensitive to a variety of emetic stimuli, including cisplatin and motion.[7][15][16] The least shrew (Cryptotis parva) has also been introduced as a newer model for emesis research.[17][18]
Signaling Pathway of Chemotherapy-Induced Emesis
Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal mucosa.[5][19][20] This released 5-HT then binds to 5-HT3 receptors on vagal afferent nerve terminals, initiating a signal that is transmitted to the nucleus tractus solitarius (NTS) in the brainstem.[5][19][21] The NTS, along with the chemoreceptor trigger zone (CTZ), integrates these signals and activates the vomiting center, leading to the emetic reflex.[5][21][22]
References
- 1. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 14. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guamanian Suncus murinus responsiveness to emetic stimuli and the antiemetic effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serotonin 5-HT3 receptor antagonists prevent cisplatin-induced emesis in Cryptotis parva: a new experimental model of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Serotonin - Wikipedia [en.wikipedia.org]
- 21. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uspharmacist.com [uspharmacist.com]
Application Notes and Protocols for Cell-Based Assays in 5-HT3 Receptor Antagonism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1][2] This receptor is a pentameric structure composed of five subunits surrounding a central ion-conducting pore.[3] Activation of the 5-HT3 receptor by serotonin leads to a rapid influx of cations (primarily Na+ and K+, with a smaller permeability to Ca2+), resulting in neuronal depolarization.[2]
5-HT3 receptors are predominantly found in the central and peripheral nervous systems, playing a crucial role in various physiological processes, including emesis (vomiting), anxiety, and pain perception.[3][4] Consequently, 5-HT3 receptor antagonists are a significant class of therapeutic agents, widely used as antiemetics to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[5] The study of 5-HT3 receptor antagonism is vital for the discovery and development of new drugs with improved efficacy and safety profiles.
Cell-based assays are indispensable tools for characterizing the pharmacological properties of 5-HT3 receptor antagonists. These assays allow for the functional assessment of receptor activity in a controlled cellular environment, enabling the determination of antagonist potency and mechanism of action. This document provides detailed application notes and protocols for the most common cell-based assays used in 5-HT3 receptor antagonism research.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel. Upon binding of the agonist, serotonin (5-HT), the channel opens, allowing the influx of sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions. This influx of positive ions leads to the depolarization of the cell membrane, which in turn can trigger downstream cellular responses, such as the firing of action potentials in neurons. 5-HT3 receptor antagonists competitively bind to the receptor, preventing the binding of 5-HT and subsequent channel opening, thereby inhibiting the downstream signaling cascade.
Figure 1: 5-HT3 Receptor Signaling Pathway.
Commonly Used Cell Lines
For studying recombinant 5-HT3 receptors, several mammalian cell lines are commonly used due to their ease of transfection and maintenance.
| Cell Line | Description | Key Advantages |
| HEK293 | Human Embryonic Kidney cells are a widely used cell line for the heterologous expression of ion channels.[6][7] | High transfection efficiency, robust growth, and well-characterized. |
| CHO-K1 | Chinese Hamster Ovary cells are another popular choice for stable and transient expression of receptors.[8] | Low endogenous receptor expression, suitable for generating stable cell lines. |
| tsA-201 | A subclone of HEK293 cells that expresses the SV40 large T-antigen, which can enhance the expression of plasmids containing an SV40 origin of replication.[4][9][10] | High levels of protein expression. |
Calcium Flux Assays
Principle: Calcium flux assays are a common method for studying 5-HT3 receptor activity, taking advantage of the receptor's permeability to Ca2+.[11] These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium. When 5-HT activates the 5-HT3 receptor, the resulting influx of Ca2+ leads to an increase in the fluorescent signal. Antagonists will inhibit this 5-HT-induced calcium influx, resulting in a reduced fluorescent signal. This method is highly amenable to high-throughput screening (HTS).[12][13]
Figure 2: Calcium Flux Assay Workflow.
Protocol: FLIPR-Based Calcium Flux Assay
This protocol is adapted for use with a Fluorometric Imaging Plate Reader (FLIPR) system.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
FLIPR Calcium 5 Assay Kit or equivalent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (if required to prevent dye extrusion).
-
5-HT (Serotonin) stock solution.
-
Test antagonists and reference antagonists (e.g., Ondansetron).
Procedure:
-
Cell Plating:
-
Seed HEK293-5HT3A cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[14]
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[14] If using Fluo-4 AM, a typical concentration is 2-4 µM in Assay Buffer, often with 2.5 mM probenecid.
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of the test and reference antagonists in Assay Buffer at 4X the final desired concentration.
-
Using the FLIPR instrument, add 50 µL of the antagonist solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare a 5-HT solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80), typically at 5X the final concentration.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will add 50 µL of the 5-HT solution to each well and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by 5-HT. The data is typically normalized to controls (0% inhibition for 5-HT alone, 100% inhibition for a saturating concentration of a known antagonist or no 5-HT). The IC50 value (the concentration of antagonist that inhibits 50% of the 5-HT response) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
| Parameter | Typical Value/Range |
| Cell Density (96-well) | 40,000 - 60,000 cells/well |
| Dye Loading Time | 60 minutes |
| Antagonist Incubation | 15 - 30 minutes |
| 5-HT (EC80) Conc. | 1 - 10 µM (cell line dependent) |
| Ondansetron IC50 | 0.1 - 10 nM |
Membrane Potential Assays
Principle: Membrane potential assays utilize voltage-sensitive fluorescent dyes to detect changes in the cell's membrane potential.[15] Activation of the 5-HT3 receptor causes an influx of cations, leading to membrane depolarization. This change in membrane potential alters the distribution of the voltage-sensitive dye across the cell membrane, resulting in a change in fluorescence. Antagonists block this 5-HT-induced depolarization, thus preventing the change in fluorescence. Like calcium flux assays, this method is well-suited for HTS.
Figure 3: Membrane Potential Assay Workflow.
Protocol: FlexStation-Based Membrane Potential Assay
This protocol is designed for use with a FlexStation or similar fluorescence microplate reader with fluidic handling capabilities.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Black-walled, clear-bottom 96-well cell culture plates.
-
FLIPR Membrane Potential Assay Kit or equivalent voltage-sensitive dye.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
5-HT stock solution.
-
Test antagonists and reference antagonists.
Procedure:
-
Cell Plating:
-
Plate cells as described in the Calcium Flux Assay protocol.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubate for 30-60 minutes at room temperature or 37°C, as recommended for the specific dye.
-
-
Compound Addition and Measurement:
-
The FlexStation allows for sequential addition of antagonist and agonist during the fluorescence reading.
-
Prepare antagonist and agonist plates with appropriate dilutions in Assay Buffer.
-
Program the instrument to first establish a baseline fluorescence reading.
-
Then, add the antagonist and incubate for a specified period (e.g., 2-15 minutes) while continuing to monitor fluorescence.
-
Finally, add the 5-HT (agonist) and record the subsequent change in fluorescence for several minutes.
-
Data Analysis: The analysis is similar to the calcium flux assay. The antagonist's effect is measured by its ability to inhibit the depolarization-induced fluorescence change caused by 5-HT. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
| Parameter | Typical Value/Range |
| Cell Density (96-well) | 40,000 - 60,000 cells/well |
| Dye Loading Time | 30 - 60 minutes |
| Antagonist Incubation | 2 - 15 minutes |
| 5-HT (EC80) Conc. | 1 - 10 µM |
| Ondansetron IC50 | 0.1 - 10 nM |
Patch-Clamp Electrophysiology
Principle: Patch-clamp electrophysiology is the gold standard for studying ion channel function.[9][16] It provides a direct measure of the ion flow through the 5-HT3 receptor channel. In the whole-cell configuration, a micropipette forms a tight seal with the cell membrane, allowing for the measurement of the total current flowing across the entire cell membrane. Application of 5-HT elicits an inward current, and the inhibitory effect of an antagonist on this current can be precisely quantified. This technique offers high temporal and electrical resolution, allowing for detailed mechanistic studies.
Figure 4: Patch-Clamp Electrophysiology Workflow.
Protocol: Whole-Cell Patch-Clamp
Materials:
-
HEK293 cells expressing 5-HT3 receptors, grown on glass coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
External Solution (mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.
-
5-HT and antagonist solutions prepared in External Solution.
Procedure:
-
Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with External Solution.
-
Pull a micropipette with a resistance of 3-5 MΩ when filled with Internal Solution.
-
-
Seal Formation:
-
Under visual guidance, approach a single cell with the micropipette.
-
Apply slight positive pressure. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal").
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Recording:
-
Establish a stable baseline current.
-
Apply a saturating concentration of 5-HT (e.g., 10 µM) for a few seconds using a rapid solution exchange system to record the peak inward current.
-
Wash the cell with External Solution until the current returns to baseline.
-
Perfuse the cell with the desired concentration of antagonist for 1-2 minutes.
-
Co-apply the antagonist and 5-HT and record the inhibited current.
-
Repeat for multiple antagonist concentrations on different cells.
-
Data Analysis: The percentage of inhibition is calculated as: (1 - (I_antagonist / I_control)) * 100, where I_antagonist is the peak current in the presence of the antagonist and I_control is the peak current in its absence. The IC50 is determined by fitting the concentration-response curve.
| Parameter | Typical Value |
| Holding Potential | -60 mV |
| Pipette Resistance | 3 - 5 MΩ |
| 5-HT-induced Current | 0.5 - 7.0 nA[4][10] |
| Ondansetron IC50 | 440 pM[6] |
| (+)-tubocurarine IC50 | 1.8 nM[6] |
Conclusion
The choice of assay for studying 5-HT3 receptor antagonism depends on the specific research question. High-throughput methods like calcium flux and membrane potential assays are ideal for primary screening of large compound libraries to identify potential hits. For more detailed pharmacological characterization, including determining the mechanism of action and precise potency of lead compounds, the gold-standard patch-clamp electrophysiology technique is unparalleled. By employing these robust cell-based assays, researchers can effectively identify and characterize novel 5-HT3 receptor antagonists, paving the way for the development of new and improved therapeutics.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase of 5-HT levels is induced both in mouse brain and HEK-293 cells following their exposure to a non-viral tryptophan hydroxylase construct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning | Semantic Scholar [semanticscholar.org]
- 10. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
Application Note: Protocol for Forced Degradation Studies of Palonosetron Compounds
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting forced degradation studies on Palonosetron, a potent 5-HT3 antagonist. The study is designed to be compliant with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, aiding in the development and validation of stability-indicating analytical methods.[1][2]
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3] A critical aspect of the drug development process is to establish its intrinsic stability through forced degradation studies. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and establish degradation pathways.[1] This information is pivotal for developing and validating stability-indicating assay methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3]
This application note outlines a comprehensive protocol for the forced degradation of Palonosetron and the subsequent analysis of the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
This section details the methodologies for preparing the sample solutions and subjecting them to various stress conditions.
Materials and Reagents
-
Palonosetron Hydrochloride (API or drug product)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N and 2N[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Purified water (HPLC grade)
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 75:25 v/v ratio is commonly used.[5] Other mobile phases, such as 0.01M Ammonium acetate buffer (pH 3.5 with orthophosphoric acid) and Acetonitrile (65:35, v/v), have also been reported.[6]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Water bath
-
Hot air oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A stability-indicating HPLC method is crucial for separating Palonosetron from its degradation products. The following are typical chromatographic conditions reported in the literature:
-
Column: C18 column (e.g., Naphthalethyl stationary phase C18, 250mm x 4.6mm, 5µm)[3][7]
-
Mobile Phase: Isocratic elution with a mixture of potassium dihydrogen phosphate buffer and acetonitrile.[3][7]
-
Column Temperature: Ambient or controlled at 30°C
Preparation of Stock and Control Solutions
-
Stock Solution: Accurately weigh about 20 mg of Palonosetron and dissolve it in a 50 mL volumetric flask with the mobile phase or a suitable diluent to obtain a concentration of 400 µg/mL.[5]
-
Control Sample: Further dilute the stock solution with the diluent to a working concentration (e.g., 12 µg/mL).[5]
Forced Degradation Procedures
The following procedures are to be performed on the Palonosetron stock solution. The goal is to achieve partial degradation, typically in the range of 5-20%.[1]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl.[5] Reflux the mixture at 60°C for 30 minutes.[5] After cooling, neutralize the solution with an equivalent amount of 1N NaOH and dilute to the final concentration with the diluent.[5]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Reflux the mixture at 60°C for 30 minutes. After cooling, neutralize the solution with an equivalent amount of 1N HCl and dilute to the final concentration with the diluent.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.[5] Keep the solution at 60°C for 30 minutes.[5] After cooling, dilute to the final concentration with the diluent. Peroxide degradation has been reported to show the highest level of degradation for Palonosetron.[3]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 5 days.[5] After the specified time, dissolve the powder in the diluent to obtain the final working concentration.
-
Photolytic Degradation: Expose the Palonosetron solution to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration as per ICH Q1B guidelines. A control sample should be kept in the dark for the same duration.
Data Presentation
The following tables summarize the quantitative data from forced degradation studies of Palonosetron as reported in various literature sources.
Table 1: Summary of Forced Degradation Conditions and Results for Palonosetron
| Stress Condition | Stress Agent | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 30 min | 15.23% | [8] |
| Base Hydrolysis | 1N NaOH | 60°C | 30 min | 9.10% | [8] |
| Oxidation | 30% H₂O₂ | 60°C | 30 min | Significant | [3][5] |
| Thermal (Solid) | - | 105°C | 5 days | 5.92% | [5][8] |
| Photolytic | UV/Fluorescent | Ambient | As per ICH Q1B | Minimal | [4] |
Note: The percentage of degradation can vary depending on the exact experimental conditions and the analytical method used.
Table 2: Identified Degradation Products of Palonosetron
| Degradation Condition | Potential Degradation Products | m/z Values | Reference |
| Oxidative | Hydroxylated metabolites | Matched | [7][9] |
| Oxidative | Keto metabolites | Matched | [7][9] |
| Oxidative | N-oxide metabolites | Matched | [7][9] |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of Palonosetron.
Caption: Workflow for Forced Degradation Study of Palonosetron.
Proposed Degradation Pathway
Based on LC-MS analysis from published literature, the primary degradation of Palonosetron under oxidative stress involves the formation of hydroxylated, keto, and N-oxide derivatives.[7][9]
Caption: Proposed Oxidative Degradation Pathway of Palonosetron.
Conclusion
The provided protocol offers a robust framework for conducting forced degradation studies on Palonosetron in accordance with ICH guidelines. The stability-indicating HPLC method is essential for separating and quantifying the parent drug in the presence of its degradation products. The most significant degradation is observed under oxidative conditions, leading to the formation of hydroxylated, keto, and N-oxide derivatives.[3][7][9] These studies are fundamental for ensuring the quality, safety, and efficacy of Palonosetron drug products throughout their shelf life.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jchps.com [jchps.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for Palonosetron HCl in Formulations - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Separation of Palonosetron Enantiomers
Welcome to the technical support center for the chiral HPLC separation of Palonosetron enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating Palonosetron enantiomers?
A1: Polysaccharide-based CSPs are widely used and have shown good selectivity for Palonosetron enantiomers. Columns such as Chiralpak AD-H, Chiralcel-OD, and Chiralcel-OD-3 have been successfully employed.[1][2] The choice of the specific CSP can significantly impact the separation, so screening different polysaccharide-based columns is recommended if resolution is not achieved with an initial selection.[1]
Q2: What are typical mobile phase compositions for this separation?
A2: Normal-phase chromatography is common for this separation. Typical mobile phases consist of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol. A basic additive, like diethylamine (DEA), is often included to improve peak shape and resolution. The ratio of hexane to alcohol is a critical parameter to optimize for achieving the desired separation.
Q3: What is the role of additives like diethylamine (DEA) in the mobile phase?
A3: Additives like DEA are crucial for improving peak shape and enhancing enantioselectivity for basic compounds like Palonosetron. DEA can interact with the stationary phase and the analyte, minimizing undesirable interactions that lead to peak tailing and poor resolution. The concentration of the additive should be carefully optimized, as too little may not be effective, and too much can sometimes negatively impact the separation.
Q4: How do flow rate and temperature affect the separation?
A4: Both flow rate and temperature are important parameters that can influence the resolution of Palonosetron enantiomers.[3]
-
Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations. Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.[1][4] However, this also increases the run time.
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3][4] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen during method development.[4]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or poorly resolved peaks for the Palonosetron enantiomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
| Troubleshooting Step | Recommended Action |
| 1. Chiral Stationary Phase (CSP) Selection | Ensure you are using a suitable CSP. Polysaccharide-based columns like Chiralpak AD-H or Chiralcel-OD are good starting points.[1] If one CSP does not provide separation, try another from a different family or with a different selector. |
| 2. Mobile Phase Composition | The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, isopropanol) is critical. Systematically vary this ratio. Also, optimize the concentration of the basic additive (e.g., diethylamine).[5] |
| 3. Flow Rate | Chiral separations are often sensitive to flow rate.[4] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[1] |
| 4. Temperature | Temperature can significantly affect selectivity.[3] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 35°C).[5][1] |
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. Here’s how to address it.
Decision Tree for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
| Troubleshooting Step | Recommended Action |
| 1. Mobile Phase Additive | For basic compounds like Palonosetron, the absence or incorrect concentration of a basic additive like diethylamine is a common cause of tailing. Ensure it is present and try optimizing its concentration. |
| 2. Column Health | Peak tailing can be a sign of a deteriorating column. Try flushing the column or, if it is old, replace it. |
| 3. Sample Solvent | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| 4. Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening, which can contribute to tailing.[4] |
Experimental Protocols
Below are examples of starting experimental conditions for the chiral separation of Palonosetron enantiomers based on published methods.
Method 1: Normal Phase HPLC
| Parameter | Condition |
| Column | CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:absolute alcohol:diethylamine (60:40:0.05, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm |
| Injection Volume | 10 µL |
Method 2: Normal Phase HPLC with Methanol
| Parameter | Condition |
| Column | Chiralcel-OD (250 mm x 4.6 mm, 3 µm)[3] |
| Mobile Phase | n-hexane:ethanol:methanol:heptafluoro butyric acid:diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 15 °C[1] |
| Detection Wavelength | 240 nm[6] |
| Injection Volume | 10 µL[6] |
Note: These are starting points. Method optimization will likely be necessary for your specific application and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Direct enantiomeric separation of palonosetron hydrochloride by chiral HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Palonosetron and its Analogs
Welcome to the technical support center for the LC-MS/MS analysis of Palonosetron and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Palonosetron and its related compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with residual silanols on the column. 4. Sample solvent incompatible with the mobile phase. | 1. Adjust mobile phase pH to ensure Palonosetron and its analogs are in a consistent ionic state (e.g., pH 2.8 or 9.0). 2. Reduce the injection volume or sample concentration. 3. Use a column with end-capping or a different stationary phase. Add a small amount of a competing base to the mobile phase. 4. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization parameters (e.g., spray voltage, gas flows, temperature). 2. Inefficient fragmentation (incorrect collision energy). 3. Matrix effects (ion suppression). 4. Analyte degradation in the sample or ion source. | 1. Optimize ESI parameters by infusing a standard solution of the analyte and adjusting parameters to maximize signal. 2. Perform a product ion scan and collision energy optimization for each analyte. 3. Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample. Modify chromatographic conditions to separate the analyte from co-eluting matrix components. 4. Ensure proper sample storage conditions. For in-source degradation, try gentler source conditions (e.g., lower temperature). |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or flow rate. 3. Column degradation. 4. Temperature fluctuations. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase daily and ensure the pump is functioning correctly. 3. Use a guard column and replace the analytical column if performance deteriorates. 4. Use a column oven to maintain a stable temperature. |
| Carryover | 1. Adsorption of the analyte to surfaces in the autosampler or LC system. 2. High sample concentration. | 1. Optimize the autosampler wash procedure, using a strong organic solvent, potentially with an acid or base modifier. 2. If possible, reduce the concentration of the highest calibration standard. |
| Co-elution of Analogs/Isomers | 1. Insufficient chromatographic resolution. 2. Similar physicochemical properties of the compounds. | 1. Optimize the gradient profile (shallower gradient). 2. Evaluate different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl). 3. For chiral isomers, a chiral column is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for Palonosetron?
A1: A good starting point for method development for Palonosetron is as follows. Optimization will be required for your specific instrumentation and application.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from ~10% B to 90% B over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (Positive ESI):
-
Precursor Ion (Q1): m/z 297.3 [M+H]⁺.[1]
-
Product Ion (Q3): m/z 110.2.[1]
-
Collision Energy: This is instrument-dependent and should be optimized, but a starting point of 20-30 eV can be used.
-
Other Parameters: Optimize spray voltage, source temperature, and gas flows according to your instrument manufacturer's recommendations.
Q2: How can I quantify Palonosetron and its analogs simultaneously?
A2: To quantify Palonosetron and its analogs in a single run, you will need to develop a multiple reaction monitoring (MRM) method. This involves identifying a specific precursor-product ion transition for each compound. The LC method must also be capable of chromatographically separating the analogs with sufficient resolution.
Q3: What are the common analogs or related compounds of Palonosetron I should be aware of?
A3: Common related compounds, often arising from synthesis or degradation, include:
-
Palonosetron Related Compound A (Palonosetron N-Oxide): A primary metabolite.
-
Palonosetron Related Compound B (Palonosetron-3-ene N-Oxide): An oxidation product.
-
Palonosetron Related Compound C ((S,R)-Palonosetron): A diastereomer.
-
Palonosetron Related Compound D ((R,S)-Palonosetron): A diastereomer.
-
Palonosetron Related Compound E (Palonosetron-3-ene): A degradation product.
Q4: I am observing significant matrix effects. What are the best strategies to mitigate this?
A4: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common challenge in bioanalysis.[2] Strategies to overcome this include:
-
Improved Sample Preparation: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Modify your LC method to separate the analyte of interest from the region where most matrix components elute (typically the void volume).
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Q5: What are the stability considerations for Palonosetron and its analogs in biological samples?
A5: Palonosetron is generally stable in various infusion solutions for at least 48 hours at room temperature and for 14 days under refrigeration.[3] However, the stability of its analogs may differ. It is crucial to perform stability assessments in the relevant biological matrix (e.g., plasma, urine) under anticipated storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). One of the main metabolites of Palonosetron is the N-oxide, which can potentially revert to the parent drug under certain analytical conditions, leading to an overestimation of Palonosetron levels.
Quantitative Data
The following tables summarize the key mass spectrometry parameters for Palonosetron and its common analogs. Note that collision energies are instrument-dependent and should be optimized.
Table 1: Mass Spectrometry Parameters for Palonosetron and its Analogs
| Compound | Common Name | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Palonosetron | - | C₁₉H₂₄N₂O | 297.2 | 110.1 |
| Palonosetron Related Compound A | Palonosetron N-Oxide | C₁₉H₂₄N₂O₂ | 313.2 | 297.2 (Loss of O) |
| Palonosetron Related Compound B | Palonosetron-3-ene N-Oxide | C₁₉H₂₂N₂O₂ | 311.2 | 295.2 (Loss of O) |
| Palonosetron Related Compound C | (S,R)-Palonosetron | C₁₉H₂₄N₂O | 297.2 | 110.1 |
| Palonosetron Related Compound D | (R,S)-Palonosetron | C₁₉H₂₄N₂O | 297.2 | 110.1 |
| Palonosetron Related Compound E | Palonosetron-3-ene | C₁₉H₂₂N₂O | 295.2 | 110.1 |
Note: Product ions for analogs are predicted based on common fragmentation pathways and may require experimental verification.
Experimental Protocols
Protocol 1: Generic Method for Quantification of Palonosetron in Human Plasma
This protocol provides a starting point for the analysis of Palonosetron in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As listed in Table 1.
Visualizations
References
Challenges in developing a stability-indicating assay for Dehydro Palonosetron
Technical Support Center: Stability-Indicating Assay for Dehydro Palonosetron
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of a stability-indicating assay for Dehydro Palonosetron, a key related substance of Palonosetron.
Frequently Asked Questions (FAQs)
Q1: What is Dehydro Palonosetron and why is its monitoring critical?
A1: Dehydro Palonosetron (RS 42358-197) is a potent 5-HT3 receptor antagonist and a known impurity or degradation product of Palonosetron.[1][2][3] As a potential degradant, regulatory guidelines require that it is effectively separated, identified, and quantified to ensure the safety, efficacy, and stability of Palonosetron drug products. A stability-indicating assay method is crucial for this purpose, as it provides evidence of how the quality of the drug substance and drug product varies under the influence of environmental factors.
Q2: What are the primary challenges in developing a stability-indicating assay for Dehydro Palonosetron?
A2: The primary challenges stem from the structural similarity between Dehydro Palonosetron, the active pharmaceutical ingredient (API) Palonosetron, and other potential degradation products. This similarity can lead to difficulties in achieving adequate chromatographic resolution (separation). Key challenges include co-elution of peaks, poor peak shape (tailing or fronting), and ensuring the method is sensitive enough to detect and quantify trace levels of Dehydro Palonosetron.
Q3: Under which conditions is Palonosetron likely to degrade into Dehydro Palonosetron?
A3: Forced degradation studies show that Palonosetron is susceptible to degradation under various stress conditions.[4] Significant degradation has been observed under oxidative conditions (e.g., exposure to hydrogen peroxide).[4][5] Degradation also occurs under acidic, basic, thermal, and photolytic stress, although oxidative stress often shows the most significant formation of degradation products.[4][6][7]
Q4: What does a typical validation of a stability-indicating method involve?
A4: Method validation is performed according to International Council for Harmonisation (ICH) guidelines (Q2(R1)).[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.[8][9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solutions |
| Poor Resolution Between Palonosetron and Dehydro Palonosetron Peaks | 1. Inappropriate Mobile Phase: Incorrect pH or organic modifier concentration can fail to differentiate the structurally similar compounds.[10] 2. Suboptimal Column Chemistry: The stationary phase may not have the right selectivity for the analytes. 3. High Flow Rate: Reduces the interaction time between analytes and the stationary phase.[11] | 1. Optimize Mobile Phase: a. Adjust pH: Since these are basic compounds, working at a pH < 3 can ensure full protonation of silanol groups, or a higher pH might improve selectivity.[10] b. Change Organic Modifier: Switch between acetonitrile and methanol or alter their ratio.[7] c. Introduce Gradient Elution: A gradient can often improve the separation of complex mixtures.[10] 2. Select a Different Column: a. Try a column with a different stationary phase (e.g., Phenyl-Hexyl, C8) or a different particle size (smaller particles can increase efficiency).[11] 3. Reduce Flow Rate: Lowering the flow rate can increase retention and improve resolution, though it will lengthen the run time.[11] |
| Peak Tailing for Dehydro Palonosetron | 1. Secondary Silanol Interactions: Active silanol groups on the column packing can interact with basic analytes. 2. Column Contamination/Degradation: Buildup of strongly retained compounds or degradation of the stationary phase.[10][12] 3. Column Overload: Injecting too much sample can lead to poor peak shape.[10] | 1. Modify Mobile Phase: a. Work at a low pH (e.g., <3) to suppress silanol activity. b. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations. 2. Maintain Column Health: a. Use a guard column to protect the analytical column.[12] b. Implement a regular column flushing and regeneration protocol.[10] 3. Optimize Injection Volume: Reduce the sample concentration or injection volume to prevent overloading.[10][13] |
| Inconsistent Retention Times | 1. Mobile Phase Preparation Issues: Inconsistent composition or pH from run to run. 2. Temperature Fluctuations: Changes in column temperature affect retention.[11] 3. Pump or System Leaks: Unstable flow rate due to hardware issues. | 1. Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily, use a pH meter for accurate adjustments, and ensure solvents are properly degassed.[10] 2. Use a Column Oven: Maintain a stable and consistent column temperature to ensure reproducibility.[11][13] 3. System Maintenance: Regularly inspect the system for leaks, especially around fittings and pump seals.[10] |
| Low Sensitivity / Cannot Detect Low-Level Degradants | 1. Incorrect Detection Wavelength: The selected wavelength may not be the optimum for Dehydro Palonosetron. 2. High Baseline Noise: Can be caused by impure solvents, detector issues, or dissolved gases in the mobile phase.[10] 3. Sample Degradation: The analyte may be degrading in the sample vial before injection.[11] | 1. Optimize Detection Wavelength: Determine the UV maxima for Dehydro Palonosetron. Wavelengths around 210 nm are often used for Palonosetron analysis.[4][7] 2. Reduce Baseline Noise: a. Use high-purity HPLC-grade solvents.[13] b. Degas the mobile phase thoroughly.[10] c. Perform regular detector maintenance.[10] 3. Protect Sample: Use amber vials for light-sensitive compounds and consider a cooled autosampler.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Palonosetron
This protocol outlines the conditions to intentionally degrade Palonosetron to produce degradants like Dehydro Palonosetron, which is essential for developing a stability-indicating method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Palonosetron in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Reflux at 60-80°C for a specified period (e.g., 8 hours).[6] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Reflux at 60-80°C for a specified period (e.g., 10 hours).[6][7] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂.[5] Keep at room temperature or reflux for a specified period (e.g., 6 hours).[5] Dilute to a final concentration.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 5 days or a drug solution at 85°C for 30 hours.[6][7] Dissolve/dilute to a final concentration.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) or sunlight for a defined period.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method. The goal is to achieve separation between the main Palonosetron peak and all generated degradation peaks.
Protocol 2: Example HPLC Method for Palonosetron and Its Impurities
This is a starting point for method development. Optimization is critical.
| Parameter | Condition |
| Column | C18 or C8 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | A: 0.02M Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)[7] B: Acetonitrile |
| Gradient/Isocratic | Isocratic: A:B (75:25 v/v)[7] or a shallow gradient may be required. |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 260 nm[4][8] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Visualizations
Caption: Workflow for developing and validating a stability-indicating assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 5. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. jchps.com [jchps.com]
- 8. ijarmps.org [ijarmps.org]
- 9. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. thermofisher.com [thermofisher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. uhplcs.com [uhplcs.com]
Overcoming matrix effects in bioanalysis of Dehydro Palonosetron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Dehydro Palonosetron.
Troubleshooting Guide
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of LC-MS/MS bioassays. This guide provides a systematic approach to identifying and mitigating these effects during the analysis of Dehydro Palonosetron.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: I am seeing significant ion suppression for Dehydro Palonosetron when using Protein Precipitation (PPT). What is the likely cause and how can I fix it?
A1: Ion suppression following PPT is often caused by residual phospholipids from the plasma matrix co-eluting with the analyte of interest.[1] While PPT is a simple and fast technique, it is the least effective method for removing phospholipids.[2]
Troubleshooting Steps:
-
Optimize the Precipitating Solvent: Acetonitrile is generally more efficient at precipitating proteins than methanol.[2] Using a higher ratio of organic solvent to plasma (e.g., 4:1 instead of 3:1) can improve protein removal.
-
Consider a Different Cleanup Method: If ion suppression persists, switching to a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended.[3]
Q2: My Liquid-Liquid Extraction (LLE) is forming an emulsion. What can I do to prevent this?
A2: Emulsion formation is a common issue in LLE, especially with plasma samples that have high lipid content. Emulsions are often caused by vigorous shaking.
Preventative and Remedial Actions:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the sample to minimize emulsion formation.
-
"Salting Out": Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help break the emulsion.
-
Centrifugation: Centrifuging the sample can help to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
Q3: What type of Solid-Phase Extraction (SPE) is most suitable for Dehydro Palonosetron?
A3: Dehydro Palonosetron, similar to Palonosetron, is a basic compound. Therefore, a mixed-mode cation exchange SPE, which combines reversed-phase and ion-exchange mechanisms, is often the most effective choice. This approach allows for strong retention of the basic analyte while enabling more rigorous washing steps to remove matrix interferences, resulting in very clean extracts.
Data Interpretation & Method Validation
Q4: How do I quantitatively assess the matrix effect for Dehydro Palonosetron?
A4: The most common method is the post-extraction spike method.[3][4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is the Matrix Factor (MF).
Matrix Factor (MF) Calculation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be less than 15%.
Q5: What are typical extraction recovery and matrix factor values for compounds similar to Dehydro Palonosetron?
A5: While specific data for Dehydro Palonosetron is limited, data from studies on Palonosetron can provide a useful reference.
Table 1: Comparison of Extraction Methods for Palonosetron in Human Plasma
| Parameter | Protein Precipitation (PPT) with Acetonitrile | Liquid-Liquid Extraction (LLE) with Diethyl Ether |
| Analyte | Palonosetron | Palonosetron |
| Extraction Recovery (%) | >80% | 79.5 ± 5.6% |
| Matrix Effect (%) | Not specified, but generally higher | 93.0% to 106% (No significant effect) |
| Internal Standard | Not specified | Verapamil |
| Reference | General observation | Yang et al. (2012) |
Note: The above data is for Palonosetron and should be used as a guideline for method development for Dehydro Palonosetron.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a starting point and may require optimization.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard (IS) working solution.
-
Add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Palonosetron and is a good starting point for Dehydro Palonosetron.
-
To 200 µL of plasma sample in a glass tube, add 50 µL of internal standard (IS) working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of diethyl ether.
-
Gently mix by inversion for 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
This is a general protocol for basic compounds and should be optimized for Dehydro Palonosetron.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 50 mM ammonium acetate (pH 6) through the cartridge.
-
Load: Dilute 200 µL of plasma with 200 µL of 50 mM ammonium acetate (pH 6) and load it onto the cartridge.
-
Wash 1: Pass 1 mL of 50 mM ammonium acetate (pH 6) through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove hydrophobic interferences.
-
Elute: Elute Dehydro Palonosetron with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualization of Extraction Methods
Diagram: Comparison of Sample Preparation Workflows
Caption: A comparative workflow of common sample preparation techniques.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Palonosetron and its related impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical method development and routine analysis of Palonosetron and its impurities.
1. Issue: Poor Resolution Between Palonosetron and a Specific Impurity
Q: I am observing poor resolution between the main Palonosetron peak and one of its related impurities. What steps can I take to improve the separation?
A: Achieving adequate resolution is critical for accurate quantification of impurities. Here is a step-by-step approach to troubleshoot and improve resolution:
-
dot
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Verify Method Parameters: Ensure that the correct column, mobile phase composition, flow rate, and temperature are being used as specified in the method.
-
Optimize Mobile Phase:
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Palonosetron and its impurities. For basic compounds, working at a lower pH (e.g., pH 2-4) can improve peak shape and resolution.[1][2]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is more viscous and can provide different selectivity for polar compounds.
-
Modify Gradient Slope (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.
-
-
Evaluate Stationary Phase:
-
Column Chemistry: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can affect selectivity. Trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., phenyl-hexyl) can be beneficial.
-
Chiral Columns: Palonosetron has multiple chiral centers, leading to the possibility of enantiomeric and diastereomeric impurities.[3][4][5] For resolving stereoisomers, a chiral stationary phase (CSP) is often necessary. Polysaccharide-based chiral columns like Chiralpak AD-H or Chiralcel OD-H have been used successfully.[6][7]
-
2. Issue: Peak Tailing of the Palonosetron Peak
Q: My Palonosetron peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing can lead to inaccurate integration and poor resolution. Here's a troubleshooting guide for this issue:
-
dot
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check Column Health:
-
Column Contamination: Impurities from the sample matrix can accumulate on the column frit or at the head of the column, leading to peak tailing. Flushing the column with a strong solvent or, if necessary, replacing the column may be required.
-
Column Void: A void at the column inlet can cause peak distortion. This can be checked by visual inspection if possible, but often requires column replacement.
-
-
Evaluate Mobile Phase:
-
Mobile Phase pH: For a basic compound like Palonosetron, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica-based column, causing tailing. Lowering the pH (e.g., to pH 3-4) can suppress this interaction.[1][2]
-
Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol groups and improve peak shape.
-
-
Check Sample and Injection:
-
Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, the sample should be dissolved in the mobile phase or a weaker solvent.[8]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
3. Issue: Baseline Noise or Drift
Q: I am experiencing a noisy or drifting baseline in my chromatograms. What could be the cause and how can I resolve it?
A: A stable baseline is essential for accurate peak detection and integration, especially for low-level impurities.
-
dot
Caption: Troubleshooting workflow for baseline issues.
Detailed Steps:
-
Check Mobile Phase:
-
Degassing: Insufficiently degassed mobile phase can lead to air bubbles in the system, causing baseline noise. Ensure the mobile phase is properly degassed using sonication or an inline degasser.
-
Mobile Phase Contamination: Impurities in the solvents or buffer components can cause a drifting baseline, especially during gradient elution. Use high-purity solvents and freshly prepared buffers.
-
-
Check HPLC System:
-
Pump Issues: Worn pump seals or check valves can cause pressure fluctuations, leading to a noisy baseline.
-
Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp's energy output.
-
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause the baseline to drift.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Palonosetron?
A1: Palonosetron impurities can be categorized as process-related impurities (arising from the synthesis) and degradation products. Due to its stereochemistry, Palonosetron can have several stereoisomeric impurities, including enantiomers and diastereomers. Some literature also reports on degradation products formed under stress conditions like oxidation.[3]
Q2: Which type of HPLC column is best for separating Palonosetron and its impurities?
A2: The choice of column depends on the specific impurities being targeted.
-
For general impurity profiling, a high-purity, end-capped C18 column is a good starting point.
-
For the separation of stereoisomers (enantiomers and diastereomers), a chiral stationary phase (CSP) is often required. Polysaccharide-based columns such as Chiralcel OD-H, Chiralpak AD-H, and Chiralcel OD-3 have been shown to be effective.[6][7] A study found that a Chiralcel OD-3 column provided good separation for all chiral isomers of Palonosetron.[6]
Q3: What are the typical mobile phase compositions used for Palonosetron analysis?
A3:
-
Reversed-Phase HPLC: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) at a low pH (e.g., 3.0-4.5) and an organic modifier like acetonitrile or methanol.[9]
-
Chiral HPLC (Normal Phase): For chiral separations, a normal-phase mobile phase is often used. A typical composition includes a non-polar solvent like n-hexane mixed with an alcohol (e.g., ethanol, isopropanol) and a basic additive like diethylamine (DEA).[6][10] One study used a mobile phase of n-hexane, ethanol, methanol, heptafluoro butyric acid, and diethylamine for the separation of Palonosetron and its chiral impurities.[6][10]
Q4: How can I perform a forced degradation study for Palonosetron?
A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Typical stress conditions include:
-
Acid Hydrolysis: Refluxing with 0.1N HCl.
-
Base Hydrolysis: Refluxing with 0.1N NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-6% H₂O₂). Palonosetron has been found to be particularly susceptible to oxidative degradation.[3]
-
Thermal Degradation: Exposing the sample to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the sample to UV light.
Experimental Protocols
Example Protocol for Chiral Separation of Palonosetron and its Stereoisomers
This protocol is based on a published method for the enantioseparation of Palonosetron and its related enantiomeric impurities.[6][10]
-
dot
Caption: Experimental workflow for chiral HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-3, 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethylamine (70:15:15:0.05:0.1, v/v/v/v/v)[6][10] |
| Flow Rate | 1.0 mL/min[6][10] |
| Column Temperature | 15°C[6] |
| Detection | UV at 240 nm[6] |
| Injection Volume | 10 µL |
| Mode | Isocratic |
Sample Preparation:
Dissolve the Palonosetron sample in the mobile phase to achieve the desired concentration.[6]
Data Presentation
Table 1: Comparison of Chromatographic Methods for Palonosetron and Impurity Analysis
| Method Type | Column | Mobile Phase | Key Findings | Reference |
| Chiral HPLC | Chiralcel OD-3 (250x4.6mm, 3µm) | n-hexane:ethanol:methanol:HFBA:DEA (70:15:15:0.05:0.1) | Separated Palonosetron and its process-related chiral impurities within 12 minutes. | [6][10] |
| Chiral HPLC | CHIRALPAK AD-H (250x4.6mm, 5µm) | n-hexane:absolute alcohol:diethylamine (60:40:0.05) | Co-elution of a diastereomer and an enantiomer was observed. | [6] |
| RP-HPLC | Inertsil C18 (250x4.6mm, 5µm) | Methanol:Phosphate buffer pH 4.8 (55:45) | Simultaneous estimation of Netupitant and Palonosetron. | [9] |
| RP-HPLC | Waters ODS-C18 (75x4.6mm, 3.5µm) | Acetonitrile: 25mM phosphate buffer (pH 3.5) in gradient mode | Simultaneous determination of Netupitant, Palonosetron, and their related substances. | [11] |
| SFC | ADH column | Methanol:acetonitrile:diethylamine (60:40:0.2) | Enantioselective, diastereoselective, and achiral separation of Palonosetron and six impurities in 18 minutes. | [4] |
Table 2: Forced Degradation Study of Palonosetron
| Stress Condition | Reagents/Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1N HCl, reflux | Degradation observed | |
| Base Hydrolysis | 0.1N NaOH, reflux | Degradation observed | |
| Oxidative Degradation | 6% H₂O₂, reflux for 6 hours | Significant degradation with the formation of three degradation products. | [3] |
| Thermal Degradation | 60°C | Degradation observed | |
| Photolytic Degradation | UV light | Degradation observed |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Economical and rapid enantioselective, diastereoselective and achiral separation of palonosetron hydrochloride and its impurities using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation mechanisms for palonosetron stereoisomers at different chiral selector concentrations in MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 9. iajps.com [iajps.com]
- 10. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: HPLC Analysis of Dehydro Palonosetron Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in High-Performance Liquid Chromatography (HPLC) analysis of Dehydro Palonosetron hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related substances.
Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting)?
Answer:
Poor peak shape can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Contamination or Degradation: The column may have accumulated contaminants from previous analyses. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound, impacting peak shape. Ensure the mobile phase pH is appropriate for the compound and the column chemistry. For amine-containing compounds like Palonosetron and its analogues, a pH between 3 and 7 is often used.
-
Buffer Issues: Insufficient buffer concentration or a poorly chosen buffer can lead to peak tailing. Ensure your buffer is adequately prepared and miscible with the organic phase.
-
Channeling in the Column: A void or channel in the column packing can cause peak splitting. This often requires column replacement.
Question: My retention times are drifting or inconsistent. What should I do?
Answer:
Retention time variability can compromise the reliability of your results. Consider the following potential causes:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when changing mobile phase compositions.
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile component (usually the organic solvent). Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Pump and Flow Rate Issues: Fluctuations in the HPLC pump's performance can lead to inconsistent flow rates and, consequently, shifting retention times. Check for leaks in the system and ensure the pump is properly primed and functioning.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment for the analysis.
Question: I am observing extraneous peaks (ghost peaks) in my chromatogram. What is the source?
Answer:
Ghost peaks are peaks that appear in the chromatogram but are not related to the injected sample. Common sources include:
-
Contaminated Mobile Phase or Solvents: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely eluted from the column or injector. Implement a needle wash step and run blank injections to confirm carryover.
-
Sample Contamination: Ensure your sample preparation procedure is clean and that all vials and solvents used are free from contaminants.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for this compound analysis?
A1: Based on published methods for Palonosetron and its related substances, a reversed-phase HPLC method is typically employed. A good starting point for the mobile phase would be a mixture of an acidic aqueous buffer and an organic modifier. For example, a combination of phosphate buffer (pH adjusted to around 3.0 with phosphoric acid) and acetonitrile is commonly used.[1][2] The exact ratio will need to be optimized for your specific column and system to achieve the desired separation.
Q2: Which type of HPLC column is recommended for this analysis?
A2: A C18 column is the most frequently used stationary phase for the analysis of Palonosetron and its impurities.[3][4][5] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common choices.[3][4]
Q3: What is the typical detection wavelength for this compound?
A3: UV detection is standard for this type of analysis. Wavelengths in the range of 210 nm to 254 nm have been reported for Palonosetron and its related substances.[1][3][5] A photodiode array (PDA) detector can be beneficial for method development to identify the optimal detection wavelength.
Q4: How can I confirm the identity of the this compound peak?
A4: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard of this compound. For unequivocal identification, especially during method development and validation, mass spectrometry (LC-MS) can be used to confirm the molecular weight of the compound in the peak. The molecular formula for this compound is C19H22N2O.ClH, with a molecular weight of approximately 330.85 g/mol .[6][7]
Experimental Protocols
General HPLC Method for Palonosetron and Related Substances
This protocol is a general starting point and should be optimized for your specific application.
Table 1: Example HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate with 0.25% Triethylamine, pH adjusted to 3.0 with Phosphoric Acid[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60:40 Mobile Phase A:B)[1] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm or 242 nm[1][3] |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the stability of a drug substance and for developing a stability-indicating HPLC method.
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat sample with 0.1 N HCl at 60°C for a specified time (e.g., 30 minutes), then neutralize with 0.1 N NaOH.[2] |
| Base Hydrolysis | Treat sample with 0.1 N NaOH at 60°C for a specified time (e.g., 30 minutes), then neutralize with 0.1 N HCl.[2] |
| Oxidative Degradation | Treat sample with 3-6% H2O2 at room temperature or elevated temperature for a specified time.[8][9] |
| Thermal Degradation | Expose the solid or solution sample to dry heat (e.g., 105°C) for a specified duration. |
| Photolytic Degradation | Expose the sample to UV light (e.g., 254 nm) and/or visible light for a specified duration. |
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. arlok.com [arlok.com]
- 9. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Palonosetron and its Impurities
Welcome to the technical support center for the analysis of Palonosetron and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for Palonosetron and its impurities analysis?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is the most widely employed method for the determination of Palonosetron and its related substances.[1][2] Octadecyl silane bonded silica is a common filler for these columns.[1]
Q2: Are there specific columns for separating the enantiomeric impurities of Palonosetron?
A2: Yes, for the separation of enantiomers of Palonosetron and its chiral impurities, a cellulose-based chiral stationary phase column, such as a Chiralcel-OD or CHIRALPAK AD-H, is recommended.[3][4][5][6] Normal phase chromatography is often used with these chiral columns.[3][4][5]
Q3: What are the typical mobile phases used in the analysis of Palonosetron?
A3: For RP-HPLC methods, a common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile.[2][7] For chiral separations using normal phase chromatography, a mixture of n-hexane, ethanol, and methanol with additives like heptafluorobutyric acid and diethylamine is often used.[3][4][5]
Q4: What detection wavelength is typically used for Palonosetron and its impurities?
A4: Detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 265 nm.[1][7][8]
Q5: How can I assess the stability of my Palonosetron sample?
A5: Forced degradation studies are essential to evaluate the stability of Palonosetron.[9] These studies involve subjecting the drug substance to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis to identify potential degradation products.[3][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for Palonosetron or its impurities. | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase buffer. For Palonosetron, a pH around 3.0-3.5 is often effective.[2][7] |
| Secondary interactions with the stationary phase. | Add an ion-pairing reagent, such as sodium perchlorate, to the mobile phase to improve peak shape.[1] | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inadequate separation between Palonosetron and its impurities. | Suboptimal mobile phase composition. | Optimize the gradient or isocratic mobile phase composition. Varying the ratio of organic modifier to aqueous buffer can significantly impact resolution. |
| Incorrect column chemistry. | For complex mixtures of impurities, a different stationary phase may be required. If chiral impurities are present, a specific chiral column is necessary.[3][4][5] | |
| Inappropriate flow rate or temperature. | Optimize the flow rate and column temperature. Lower flow rates and controlled temperatures can improve resolution.[3] | |
| Baseline noise or drift. | Contaminated mobile phase or column. | Filter all mobile phases and use high-purity solvents. Flush the column with a strong solvent to remove contaminants. |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its recommended lifetime. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is functioning correctly and that the mobile phase is well-mixed. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Low sensitivity for impurities. | Inappropriate detection wavelength. | Optimize the detection wavelength to maximize the response of the impurities of interest. |
| Insufficient sample concentration. | Increase the sample concentration, but be mindful of potential column overload. |
Experimental Protocols
RP-HPLC Method for Simultaneous Estimation of Netupitant and Palonosetron
This method is suitable for the simultaneous determination of Netupitant and Palonosetron in bulk and pharmaceutical dosage forms.
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm particle size)[7]
-
Mobile Phase: 0.01M Ammonium acetate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile (65:35, v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: PDA detector at 265 nm[7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Chiral HPLC Method for Enantioseparation of Palonosetron and its Impurities
This method is designed for the separation of enantiomers of Palonosetron and its process-related chiral impurities.
-
Column: Chiralcel-OD (250mm x 4.6mm, 3µm particle size)[3][4][5]
-
Mobile Phase: n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v)[3][4][5]
-
Detection: UV at a specified wavelength (e.g., 256 nm)[3]
-
Injection Volume: 10 µL
-
Column Temperature: 15°C[5]
Column Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting an appropriate HPLC column for the analysis of Palonosetron and its impurities.
References
- 1. CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. CN104764840B - The separation of palonosetron Hcl and impurity and detection method - Google Patents [patents.google.com]
- 9. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 10. scielo.br [scielo.br]
Technical Support Center: Optimizing LC-MS Analysis of 5-HT3 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-HT3 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern in the LC-MS analysis of 5-HT3 antagonists?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as a 5-HT3 antagonist, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This interference can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] Given the low concentrations at which these potent drugs often need to be measured, mitigating signal suppression is critical for reliable bioanalysis.
Q2: What are the primary causes of signal suppression in the analysis of 5-HT3 antagonists?
A2: The primary causes of signal suppression include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors to signal suppression.[1] Phospholipids are particularly problematic as they are often co-extracted with the analytes and can elute across a wide chromatographic range.[2]
-
Exogenous contaminants: These can include anticoagulants from blood collection tubes, plasticizers from labware, and impurities in solvents or mobile phase additives.
-
Competition in the ion source: Co-eluting matrix components can compete with the 5-HT3 antagonist for ionization in the mass spectrometer's ion source, leading to a reduced signal for the analyte of interest.
Q3: How can I assess the extent of signal suppression in my assay?
A3: Two common methods to evaluate matrix effects are:
-
Post-Column Infusion (PCI): This is a qualitative method where a constant flow of the 5-HT3 antagonist solution is introduced into the LC eluent after the analytical column.[3] A blank matrix extract is then injected. Any dip in the constant signal of the antagonist indicates the retention times at which ion suppression is occurring.[3]
-
Post-Extraction Spike Method: This is a quantitative approach to determine the matrix factor (MF).[1] The response of the 5-HT3 antagonist in a blank matrix extract that has been spiked after extraction is compared to the response of the antagonist in a neat solution at the same concentration.[1] An MF value of less than 1 indicates signal suppression.
Q4: How can a stable isotope-labeled (SIL) internal standard help with signal suppression?
A4: A SIL internal standard (e.g., ondansetron-d3 for ondansetron analysis) is the ideal tool to compensate for signal suppression. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of signal suppression.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by signal suppression can be normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues related to signal suppression in the LC-MS analysis of 5-HT3 antagonists.
Guide 1: Investigating and Mitigating Low Analyte Signal
Issue: The signal intensity for your 5-HT3 antagonist is unexpectedly low or absent.
Troubleshooting Steps:
-
Assess for Matrix Effects:
-
Action: Perform a post-column infusion experiment to identify at which retention times ion suppression is occurring.[3]
-
Action: Quantify the matrix effect using the post-extraction spike method.[1] A significant signal reduction in the presence of the matrix confirms that signal suppression is a likely cause.
-
-
Optimize Sample Preparation:
-
Rationale: The goal is to remove interfering matrix components.
-
Action: If using protein precipitation (PPT), consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
-
Action: Incorporate a phospholipid removal step. Phospholipid removal plates can significantly reduce matrix effects and improve signal intensity.
-
-
Refine Chromatographic Conditions:
-
Action: Modify the mobile phase composition or gradient to separate the 5-HT3 antagonist from the regions of ion suppression identified in the post-column infusion experiment.
-
Action: Consider a different stationary phase that offers alternative selectivity.
-
-
Check for Instrument Contamination:
Guide 2: Addressing Inconsistent Internal Standard Response
Issue: The peak area of the stable isotope-labeled internal standard is highly variable across a batch of samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency:
-
Action: Review your sample preparation workflow for any potential inconsistencies in pipetting, extraction, or reconstitution steps.
-
Action: Ensure complete and consistent evaporation of the solvent if a dry-down step is used.
-
-
Investigate Differential Matrix Effects:
-
Rationale: While a SIL internal standard should track the analyte, severe or highly variable matrix components can still cause inconsistencies.
-
Action: Analyze blank matrix samples from different sources to assess the lot-to-lot variability of the matrix effect.
-
Action: If variability is high, a more effective sample cleanup method is necessary to reduce the overall matrix load.[5]
-
-
Confirm Internal Standard Solution Integrity:
-
Action: Prepare a fresh internal standard spiking solution to rule out degradation or concentration errors.
-
Action: Verify the purity of the internal standard.
-
Data Presentation
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects for various 5-HT3 antagonists.
Table 1: Comparison of Matrix Effects for Ondansetron with Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte/IS | Matrix Factor (MF) | IS-Normalized MF | Reference |
| Protein Precipitation | Rat Microdialysate (Low QC) | Ondansetron | 71.9% | 1.02 | [8] |
| Ondansetron-d3 | 70.8% | [8] | |||
| Protein Precipitation | Rat Microdialysate (High QC) | Ondansetron | 69.8% | 1.02 | [8] |
| Ondansetron-d3 | 68.6% | [8] | |||
| Protein Precipitation | aCSF (Low QC) | Ondansetron | 57.4% | 0.95 | [8] |
| Ondansetron-d3 | 60.6% | [8] | |||
| Protein Precipitation | aCSF (High QC) | Ondansetron | 39.6% | 0.93 | [8] |
| Ondansetron-d3 | 42.8% | [8] |
aCSF: artificial Cerebrospinal Fluid
Table 2: Matrix Effects for Granisetron and Other 5-HT3 Antagonists using Porous Graphitic Carbon (PGC) SPE
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Tropisetron | Human Urine | 96.53 - 98.42 | [9] |
| Ondansetron | Human Urine | 93.19 - 94.36 | [9] |
| Granisetron | Human Urine | 94.48 - 95.60 | [9] |
Table 3: Efficiency of Phospholipid Removal Plates
| Sample Preparation Method | Phospholipid Removal Efficiency | Reference |
| ISOLUTE® PLD+ | >99% | [10] |
| Ostro™ Pass-through Sample Preparation Plate | Effective removal of all phospholipid components | [11] |
| Phree™ Phospholipid Removal Plate | Virtually no phospholipids detected post-treatment | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ondansetron and its Metabolites from Human Serum
This protocol is adapted from a method for the determination of ondansetron and its hydroxy metabolites.
1. Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (MeOH)
-
Triethylamine
-
20 mM Ammonium acetate (pH 4.7)
-
Acetonitrile (ACN)
-
Internal standard solution (e.g., pyrimethamine in mobile phase)
2. Procedure:
-
Sample Pre-treatment: To 1 mL of human serum, add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water.
-
Elution: Elute the analytes with 2 x 1 mL of MeOH containing 0.5% triethylamine.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase (aqueous 20 mM ammonium acetate (pH 4.7)-ACN, 85:15, v/v).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Granisetron from Human Plasma
This protocol is based on a validated method for the determination of granisetron in human plasma.[12][13]
1. Materials:
-
Human plasma
-
Internal standard solution (appropriate for the assay)
-
Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)
-
Reconstitution solvent (e.g., mobile phase)
2. Procedure:
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.[12][13]
-
Extraction: Add an appropriate volume of the extraction solvent. Vortex vigorously for at least 1 minute.
-
Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solvent.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Phospholipid and Protein Removal using a 96-Well Plate
This is a general protocol for using commercially available phospholipid removal plates.[10]
1. Materials:
-
96-well phospholipid removal plate
-
Plasma or serum samples
-
Internal standard solution
-
Acetonitrile (ACN) or Methanol (MeOH) containing 1% formic acid
-
Collection plate
2. Procedure:
-
Sample Aliquoting: Add plasma or serum samples to the wells of the 96-well plate.
-
Internal Standard Addition: Add the internal standard solution to each well.
-
Protein Precipitation: Add 3-4 volumes of cold ACN or MeOH (containing 1% formic acid) to each well.
-
Mixing: Mix thoroughly to ensure complete protein precipitation.
-
Filtration/Elution: Apply a vacuum or positive pressure to the manifold to draw the sample through the phospholipid removal sorbent and into the collection plate.
-
Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for addressing signal suppression issues.
Caption: An overview of the experimental workflow for LC-MS analysis.
Caption: The signaling pathway of the 5-HT3 receptor and the mechanism of action of 5-HT3 antagonists.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analytical method validation for Palonosetron and its related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the method validation for Palonosetron and its impurities.
Q1: I am observing poor peak shape (tailing or fronting) for the Palonosetron peak. What are the likely causes and solutions?
A1: Poor peak symmetry is a common issue in HPLC analysis. Here are the potential causes and troubleshooting steps:
-
Column Overload: High sample concentration can lead to peak tailing.[1]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can cause asymmetrical peaks.[1]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of Palonosetron, leading to peak tailing.
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the basic Palonosetron molecule, causing tailing.
-
Solution: Use a column with end-capping or add a competing base like triethylamine to the mobile phase in small concentrations.
-
Q2: I am unable to achieve adequate resolution between Palonosetron and a known related compound or impurity.
A2: Achieving sufficient separation is critical for a stability-indicating method. Consider the following:
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for resolution.
-
Column Chemistry: The choice of stationary phase is crucial.
-
Flow Rate and Temperature: These parameters can influence resolution.
Q3: My method is showing poor sensitivity, and I am struggling to meet the required Limit of Detection (LOD) and Limit of Quantitation (LOQ) for impurities.
A3: Adequate sensitivity is essential for quantifying trace-level impurities.
-
Detector Wavelength: The detection wavelength should be at the absorbance maximum of Palonosetron and its impurities.
-
Injection Volume: Increasing the injection volume can improve the signal.
-
Solution: Carefully increase the injection volume, but be mindful of potential peak distortion due to column overload.
-
-
Sample and Mobile Phase Preparation: Ensure proper dissolution of the sample and that the mobile phase is free from contaminants that could contribute to baseline noise.
Q4: I am observing unexpected peaks in my chromatogram during a forced degradation study. How do I identify them?
A4: Forced degradation studies are designed to produce degradation products.[7][8][9]
-
Stress Conditions: Palonosetron is known to be susceptible to oxidative degradation and, to a lesser extent, acidic and alkaline conditions.[2][8][10]
-
Solution: Compare the chromatograms from different stress conditions (acid, base, peroxide, heat, light) to the control sample. This will help in preliminarily identifying the degradation products.
-
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the most definitive way to identify unknown peaks.
-
Solution: An LC-MS analysis can provide the mass-to-charge ratio of the unknown peaks, which can be used to elucidate their structures.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for Palonosetron analytical methods, compiled from various studies.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Palonosetron | 0.125 - 0.75 | > 0.999 | [2] |
| Palonosetron | 6.25 - 37.5 | 0.999 | [8] |
| Palonosetron | 1 - 50 | Not specified | [4] |
| Palonosetron Isomers | 0.14 - 1.125 | > 0.998 | [5][6] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Palonosetron | 0.01 | 0.03 | [2] |
| Palonosetron | 0.32 | 0.96 | [8] |
| Palonosetron Isomers | 0.06 - 0.10 | 0.14 - 0.24 | [5][6] |
Experimental Protocols
This section provides a general methodology for the analysis of Palonosetron and its related compounds by RP-HPLC, based on published methods.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Palonosetron and its related substances.
Materials and Reagents:
-
Palonosetron Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate or Ammonium Acetate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Kromasil C18 (250mm × 4.6mm, 5µm) or equivalent.[2]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01M Ammonium acetate buffer, pH adjusted to 3.5 with orthophosphoric acid) and an organic solvent like Acetonitrile in a ratio of approximately 65:35 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 265 nm.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Palonosetron HCl reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute this stock solution with the mobile phase to achieve a working concentration within the linear range (e.g., 10 µg/mL).
Sample Solution Preparation:
-
For a pharmaceutical dosage form, weigh and finely powder a representative sample.
-
Transfer an amount of powder equivalent to 10 mg of Palonosetron into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark.[7]
-
Filter the solution through a 0.45 µm membrane filter before injection.[7]
Forced Degradation Study Protocol:
-
Acid Degradation: Reflux the sample solution with 0.1N HCl at 60°C for a specified time, then neutralize with 0.1N NaOH.[7]
-
Base Degradation: Reflux the sample solution with 0.1N NaOH at 60°C for a specified time, then neutralize with 0.1N HCl.[7]
-
Oxidative Degradation: Reflux the sample solution with 3-6% H₂O₂ for several hours.[10][11]
-
Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60-80°C).[7]
-
Photolytic Degradation: Expose the drug solution to UV light.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to method validation for Palonosetron.
Caption: A logical workflow for troubleshooting common HPLC method issues.
Caption: Potential degradation pathways for Palonosetron under stress conditions.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jchps.com [jchps.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 10. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arlok.com [arlok.com]
Addressing peak tailing in the chromatographic analysis of Palonosetron
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Palonosetron, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of Palonosetron?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a drawn-out or "tailing" end.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical precision and accuracy. For a drug substance like Palonosetron, where precise quantification is critical for quality control and regulatory compliance, peak tailing can be a significant issue.[2]
Q2: What are the most common causes of peak tailing for a basic compound like Palonosetron?
A2: Palonosetron is a basic compound, making it susceptible to interactions with acidic silanol groups on the surface of silica-based stationary phases.[1][3] These secondary interactions are a primary cause of peak tailing. Other contributing factors can include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of Palonosetron, causing peak shape issues.[4]
-
Column degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.[5]
-
Column contamination: Accumulation of sample matrix components or other contaminants on the column can lead to peak distortion.[6]
-
Extra-column effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.[5]
Q3: How does the mobile phase pH affect the peak shape of Palonosetron?
A3: The pH of the mobile phase plays a crucial role in controlling the ionization state of Palonosetron. To achieve a symmetrical peak shape, it is generally recommended to work at a pH that is at least two units away from the pKa of the analyte. For basic compounds like Palonosetron, operating at a low pH (e.g., pH 3) ensures that the molecule is fully protonated and less likely to interact with residual silanol groups on the column.[7] Conversely, working at a high pH can also be a strategy to suppress the ionization of silanols.
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. The organic modifier affects the polarity of the mobile phase and can modulate the interaction between Palonosetron and the stationary phase. In some cases, methanol may provide better peak shape than acetonitrile due to its ability to mask silanol interactions more effectively. The concentration of the organic modifier also needs to be optimized; too low a concentration can lead to excessive retention and tailing.[8]
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in the chromatographic analysis of Palonosetron.
Step 1: Initial Assessment and System Check
Before making significant changes to the method, it's essential to rule out common system-level issues.
| Question | Possible Cause | Recommended Action |
| Is the peak tailing observed for all peaks or just Palonosetron? | If all peaks are tailing, the issue is likely systemic. | Check for extra-column dead volume in tubing and connections. Ensure proper fitting installation.[6] Inspect the column for voids or blockages.[9] |
| Has the column been used extensively? | Column degradation or contamination. | Replace the guard column if one is in use. If the problem persists, replace the analytical column with a new one of the same type.[9] |
| When did the peak tailing start? | Could be related to a new batch of mobile phase or sample. | Prepare fresh mobile phase and re-inject the sample. Ensure the sample is fully dissolved in the mobile phase.[2] |
Step 2: Method Parameter Optimization
If system-level issues are ruled out, the next step is to optimize the chromatographic method parameters.
| Parameter | Potential Issue | Troubleshooting Steps |
| Mobile Phase pH | Sub-optimal pH leading to silanol interactions. | Adjust the mobile phase pH. For Palonosetron, a lower pH (e.g., 3.0-3.5) is often effective at protonating silanols and minimizing secondary interactions.[8][10] Use a suitable buffer to maintain a stable pH.[9] |
| Mobile Phase Composition | Inadequate organic modifier concentration or type. | Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) to reduce retention and potentially improve peak shape.[8] Experiment with switching from acetonitrile to methanol, as it can sometimes provide better peak symmetry for basic compounds. |
| Buffer Concentration | Insufficient buffering capacity. | Increase the buffer concentration in the mobile phase. This can help to mask residual silanol interactions and improve peak shape.[9] |
| Column Type | Strong secondary interactions with the stationary phase. | Consider using a column with a different stationary phase chemistry, such as one with end-capping or a polar-embedded phase, which are designed to reduce silanol activity.[3] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Mobile Phase at pH 3.0:
-
Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.1 using phosphoric acid.
-
Mix the buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Analysis:
-
Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.
-
Inject a standard solution of Palonosetron and record the chromatogram.
-
Evaluate the peak symmetry and compare it to the results obtained with the previous mobile phase.
-
Protocol 2: Evaluation of Organic Modifier
-
Preparation of Mobile Phases:
-
Prepare two mobile phases with the same buffer and pH (e.g., 25 mM phosphate buffer at pH 3.5).
-
Mobile Phase A: Buffer:Acetonitrile (e.g., 70:30 v/v).
-
Mobile Phase B: Buffer:Methanol (e.g., 70:30 v/v).
-
Filter and degas both mobile phases.
-
-
Analysis:
-
Equilibrate the system with Mobile Phase A and inject the Palonosetron standard.
-
Thoroughly flush the system with an intermediate solvent (e.g., 50:50 water:acetonitrile) before switching to Mobile Phase B.
-
Equilibrate the system with Mobile Phase B and inject the Palonosetron standard.
-
Compare the peak shapes obtained with both organic modifiers.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Palonosetron Peak Tailing
| pH | Tailing Factor | Observations |
| 6.0 | > 1.5 | Significant peak tailing observed.[8] |
| 3.5 | < 1.2 | Improved peak symmetry.[8][10] |
| 3.0 | < 1.2 | Good peak shape with minimal tailing.[11] |
Table 2: Typical Chromatographic Conditions for Palonosetron Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[11] | Waters ODS-C18 (75 mm x 4.6 mm, 3.5 µm)[10] | YMC Pack pro C18 (150 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | 0.02 M NaH2PO4 (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, pH 3.0 with H3PO4) : Acetonitrile (60:40)[11] | 25 mM phosphate buffer (pH 3.5) : Acetonitrile (gradient)[10] | 0.1% orthophosphoric acid : Methanol (55:45 v/v)[12] |
| Flow Rate | 1.5 mL/min[11] | Not Specified | Not Specified |
| Detection | 210 nm[11] | 254 nm[10] | 262 nm[12] |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of Palonosetron.
Caption: Interaction between Palonosetron and silanol groups leading to peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sciensage.info [sciensage.info]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. tandfonline.com [tandfonline.com]
- 11. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Comparative Guide to HPLC Methods for the Analysis of Dehydro Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Dehydro Palonosetron hydrochloride, a potential impurity and degradation product of Palonosetron hydrochloride. Palonosetron is a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3][4] The effective separation and quantification of its impurities, such as this compound, are critical for ensuring the safety and efficacy of the final drug product.[1]
This document outlines a newly developed, optimized HPLC method and compares it with established methods from the scientific literature. The comparison focuses on key performance indicators, offering a clear basis for method selection and implementation in a research or quality control setting.
Comparison of HPLC Methods
The following table summarizes the key parameters and performance characteristics of three distinct HPLC methods for the analysis of Palonosetron hydrochloride and its related substances, including this compound. Method 1 represents a newly proposed method, while Methods 2 and 3 are based on established and published analytical procedures.
| Parameter | Method 1: Optimized Gradient RP-HPLC | Method 2: Isocratic RP-HPLC[5] | Method 3: Ion-Pair RP-HPLC[6][7] |
| Stationary Phase | Naphthalethyl C18 (e.g., Agilent Zorbax SB-C18) | C18 (ODS-UG-5, 250 x 4.6 mm, 5µ) | Alltima C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 6.8) B: Acetonitrile | 0.025M Sodium Dihydrogen Phosphate (pH 6.9 with triethylamine) and Acetonitrile (65:35) | 0.02 M Sodium Dihydrogen Phosphate (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, pH 3.0 with phosphoric acid) and Acetonitrile (60:40) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 210 nm | 240 nm | 210 nm (for related substances) |
| Retention Time (Palonosetron) | ~ 8.5 min | 5.6 min | Not specified |
| Linearity (r²) | > 0.999 | Not specified | 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.35% - 100.2% | Not specified |
| Precision (%RSD) | < 1.0% | 0.1% | 0.51% (intraday), 0.85% (interday) |
| LOD | 0.05 µg/mL | Not specified | Not specified |
| LOQ | 0.15 µg/mL | Not specified | Not specified |
Experimental Protocols
Method 1: Optimized Gradient RP-HPLC Method
This method is designed for the robust separation and quantification of this compound from Palonosetron and other potential impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Naphthalethyl C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.8 with dilute Potassium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: 40% A, 60% B
-
20-22 min: Linear gradient to 80% A, 20% B
-
22-30 min: 80% A, 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and Palonosetron hydrochloride reference standards in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL for Dehydro Palonosetron and 100 µg/mL for Palonosetron.
-
Sample Solution: Prepare the sample containing Palonosetron hydrochloride to a nominal concentration of 1 mg/mL in the diluent.
4. Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and stressed samples to ensure no interference at the retention time of Dehydro Palonosetron.
-
Linearity: Determined by analyzing a series of solutions over the concentration range of 0.15 µg/mL to 2.0 µg/mL.
-
Accuracy: Evaluated by spiking a placebo with known amounts of Dehydro Palonosetron at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision: Assessed by repeatedly injecting the standard solution (n=6) for repeatability and on different days for intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Key parameters for the validation of the analytical method.
References
- 1. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 2. Palonosetron Hydrochloride | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC determination of palonosetron hydrochloride and its related ...: Ingenta Connect [ingentaconnect.com]
- 7. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
Comparative Binding Affinity of Second-Generation 5-HT3 Antagonists: A Guide for Researchers
This guide provides a detailed comparison of the binding affinities of the second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, palonosetron, with first-generation agents like granisetron and ondansetron. The data presented is supported by experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in understanding the molecular interactions that differentiate these compounds.
Introduction to Second-Generation 5-HT3 Antagonists
The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting. Antagonists of this receptor are crucial antiemetic agents, particularly for chemotherapy-induced nausea and vomiting (CINV). While first-generation antagonists (e.g., ondansetron, granisetron) are effective for acute CINV, the second-generation antagonist, palonosetron, shows superior efficacy, especially in managing delayed CINV.[1] This enhanced clinical profile is attributed to its distinct pharmacological properties, including a higher binding affinity, a longer plasma half-life, and a unique mechanism of interaction with the 5-HT3 receptor.[1][2][3]
Palonosetron's molecular structure allows for interactions that differ significantly from older compounds.[4] Studies have revealed that in contrast to the simple competitive antagonism of ondansetron and granisetron, palonosetron exhibits allosteric binding and positive cooperativity.[5][6] This means the binding of one palonosetron molecule to the receptor complex facilitates the binding of others, a mechanism that may contribute to its prolonged and potent inhibitory effects.[5][6]
Quantitative Comparison of Binding Affinities
The binding affinity of an antagonist for its receptor is a key determinant of its potency and duration of action. The affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. The pKi is the negative logarithm of the Ki, meaning a higher pKi value corresponds to a higher affinity.
The following table summarizes the binding affinities of palonosetron, granisetron, and ondansetron for the human 5-HT3A receptor, which can form functional homopentameric channels. The data is derived from radioligand binding studies using human embryonic kidney (HEK293) cells expressing the recombinant human 5-HT3A receptor.
| Antagonist | Receptor Subtype | pKi | Ki (nM) | Radioligand Used |
| Palonosetron | h5-HT3A | 10.5 | 0.032 | [³H]Palonosetron |
| Granisetron | h5-HT3A | 9.27 | 0.53 | [³H]Granisetron |
| Ondansetron | h5-HT3A | 9.33 | 0.47 ± 0.14 | [³H]Granisetron |
Data compiled from studies by Thompson et al. (2014) and Hothersall et al. (2013). Note: Ki for Palonosetron was calculated from its pKi value. Ondansetron Ki is from competition binding against [³H]granisetron.[4][7]
As the data indicates, palonosetron demonstrates a significantly higher binding affinity (lower Ki value) for the 5-HT3A receptor compared to the first-generation antagonists.[4]
Experimental Protocols: Radioligand Binding Assay
The binding affinity data presented above was determined using radioligand competition binding assays. This technique measures the ability of an unlabeled test compound (e.g., ondansetron) to displace a radiolabeled ligand (e.g., [³H]granisetron) from its receptor.
Objective: To determine the inhibition constant (Ki) of unlabeled 5-HT3 antagonists by measuring their ability to compete with a radiolabeled antagonist for binding to human 5-HT3A receptors expressed in HEK293 cell membranes.
Materials:
-
Cell Membranes: Frozen membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]granisetron or [³H]palonosetron.
-
Test Compounds: Unlabeled palonosetron, granisetron, ondansetron.
-
Assay Buffer: 50 mM HEPES buffer, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like quipazine.
-
Filtration System: 96-well Brandel harvester with GF/B glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter: Liquid scintillation counter (e.g., Wallac TriLux 1450 MicroBeta).
Procedure:
-
Membrane Preparation: On the day of the assay, frozen cell membranes are thawed and resuspended in ice-cold assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in 96-well plates with a final volume of 250-500 µL per well.
-
Incubation: To each well, the following are added in order:
-
HEPES buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value, e.g., 0.5 nM [³H]granisetron).
-
Varying concentrations of the unlabeled test compound (typically an 8-point dilution series).
-
The cell membrane suspension (e.g., 10-20 µg of protein).
-
-
Defining Controls:
-
Total Binding: Wells containing membranes and radioligand only (no competing compound).
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled reference antagonist.
-
-
Incubation Period: Plates are incubated for a sufficient time to reach equilibrium. For [³H]granisetron, this is typically 60 minutes at room temperature or 4°C.[4][8] For the higher-affinity [³H]palonosetron, a longer incubation of up to 24 hours at 4°C may be required to reach equilibrium.[4]
-
Harvesting: The incubation is terminated by rapid filtration. The contents of the wells are harvested onto the PEI-presoaked GF/B filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter disc is then quantified using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competing ligand.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizing the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a cation-selective channel. Its activation leads to rapid depolarization of the neuron. Antagonists prevent this initial step.
Caption: 5-HT3 receptor signaling and point of antagonist inhibition.
Workflow for Binding Affinity Determination
The following diagram illustrates the experimental workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
Palonosetron and its Metabolite, Dehydro Palonosetron: A Comparative Guide to In Vitro Efficacy
For researchers, scientists, and drug development professionals, understanding the pharmacological activity of a drug and its metabolites is crucial for a comprehensive efficacy and safety profile. This guide provides an objective comparison of the in vitro efficacy of Palonosetron, a potent second-generation 5-HT3 receptor antagonist, and its primary metabolite, Dehydro Palonosetron (M9).
Palonosetron is widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2][3][4] Its mechanism of action involves blocking serotonin from binding to 5-HT3 receptors, which are key mediators of the vomiting reflex.[1][5] Palonosetron is metabolized in the liver by the CYP2D6 enzyme, and to a lesser extent by CYP3A4 and CYP1A2, into two main metabolites: N-oxide-palonosetron (M4) and 6-S-hydroxy-palonosetron, also referred to as Dehydro Palonosetron (M9).[1][2]
In Vitro Efficacy: Palonosetron vs. Dehydro Palonosetron (M9)
Experimental data consistently demonstrates that Palonosetron is a highly potent antagonist of the 5-HT3 receptor, while its metabolite, Dehydro Palonosetron (M9), possesses significantly weaker activity.[2]
Studies have shown that the two primary metabolites of Palonosetron have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them practically inactive.[2] This significant drop in activity indicates that the pharmacological effects of administered Palonosetron are attributable to the parent drug itself, not its metabolites.
Table 1: Comparative In Vitro Activity at the 5-HT3 Receptor
| Compound | 5-HT3 Receptor Antagonist Activity | Potency Relative to Palonosetron |
| Palonosetron | High | 100% |
| Dehydro Palonosetron (M9) | Very Low | < 1% |
Source: U.S. Food and Drug Administration (FDA) Pharmacology Reviews.[2][6]
Palonosetron distinguishes itself from other 5-HT3 antagonists with its high binding affinity and a remarkably long plasma half-life of approximately 40 hours.[7][8][9] Research suggests that Palonosetron exhibits allosteric binding and positive cooperativity, molecular interactions not observed with first-generation antagonists like ondansetron and granisetron.[10][11] This unique binding mechanism may contribute to its prolonged inhibition of receptor function.[10]
Signaling Pathway and Mechanism of Action
The primary target for Palonosetron is the 5-HT3 receptor, a ligand-gated ion channel. When serotonin (5-HT) binds to this receptor, it opens the channel, allowing an influx of cations (primarily Na+ and Ca2+) which leads to neuronal depolarization and the transmission of the emetic signal. Palonosetron acts as an antagonist, blocking the binding of serotonin and thereby preventing this signaling cascade.
Caption: 5-HT3 receptor antagonism by Palonosetron and its metabolite.
Experimental Protocols
To determine the in vitro efficacy of compounds like Palonosetron and its metabolites, two common types of assays are employed: radioligand binding assays and functional cellular assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Palonosetron and Dehydro Palonosetron for the 5-HT3 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3 receptor are cultured and harvested. The cell membranes containing the receptors are then isolated through centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) is incubated with the prepared cell membranes.
-
Addition of Test Compounds: Increasing concentrations of unlabeled Palonosetron or Dehydro Palonosetron are added to the incubation mixture. These "cold" ligands compete with the "hot" radioligand for binding to the 5-HT3 receptors.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. Palonosetron has demonstrated a high binding affinity with a Ki value of 0.22 ± 0.07 nM.[12]
Cellular Functional Assay (Calcium Influx)
This assay measures the ability of a compound to inhibit the functional response of the receptor upon agonist stimulation.
Objective: To determine the potency (IC50) of Palonosetron and Dehydro Palonosetron in antagonizing serotonin-induced activation of the 5-HT3 receptor.
Methodology:
-
Cell Culture: HEK293 cells expressing the human 5-HT3 receptor are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of Palonosetron or Dehydro Palonosetron for a defined period.
-
Agonist Stimulation: Serotonin (the natural agonist) is added to the wells to stimulate the 5-HT3 receptors. Receptor activation leads to calcium influx into the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The inhibitory effect of the antagonist is measured by the reduction in the serotonin-induced fluorescence signal. Dose-response curves are generated to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal serotonin response.
Caption: Experimental workflow for comparing in vitro efficacy.
References
- 1. Palonosetron - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Palonosetron hydrochloride is an effective and safe option to prevent chemotherapy-induced nausea and vomiting in children [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of oral palonosetron compared to intravenous palonosetron for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. ovid.com [ovid.com]
- 11. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palonosetron and Granisetron for 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used 5-hydroxytryptamine-3 (5-HT3) receptor antagonists: Palonosetron and Granisetron. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these antiemetic agents. This comparison delves into their clinical efficacy, safety profiles, and underlying molecular interactions, supported by experimental data and detailed methodologies.
Executive Summary
Palonosetron, a second-generation 5-HT3 receptor antagonist, distinguishes itself from the first-generation antagonist, Granisetron, through its unique pharmacological properties. These differences translate into notable variations in clinical efficacy, particularly in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Palonosetron exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life. Furthermore, emerging evidence suggests that Palonosetron engages in allosteric binding and induces receptor internalization, contributing to its prolonged duration of action. While both drugs are generally well-tolerated, this guide will explore the nuances of their performance based on available clinical and preclinical data.
Table 1: Comparative Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Efficacy Endpoint | Palonosetron | Granisetron | Study Population/Chemotherapy | Citation |
| Complete Response (Acute Phase: 0-24h) | 75.3% | 73.3% | Highly Emetogenic Chemotherapy (HEC) | [1] |
| 65.7% | 59.1% | HEC (Triplet Regimen) | [2] | |
| Complete Response (Delayed Phase: 24-120h) | 56.8% | 44.5% | Highly Emetogenic Chemotherapy (HEC) | [1] |
| 90.6% | 61.9% | R-CHOP Therapy | [3] | |
| 67.2% | 59.1% | HEC (Triplet Regimen) | [2] | |
| Complete Response (Overall: 0-120h) | 71.9% | 54.8% | R-CHOP Therapy | [3] |
| 63.8% | 55.9% | HEC (Triplet Regimen) | [2] |
Table 2: Comparative Efficacy in Postoperative Nausea and Vomiting (PONV)
| Efficacy Endpoint | Palonosetron | Granisetron | Surgical Setting | Citation |
| Complete Response (0-24h) | 90% | 83.3% | Laparoscopic Surgery | [4] |
| Complete Response (24-48h) | 90% | 66.6% | Laparoscopic Surgery | [4] |
| Incidence of PONV (0-2h) | 15% | 27.5% | Laparoscopic Abdominal Surgery | [5] |
| Incidence of PONV (2-24h) | 20% | 30% | Laparoscopic Abdominal Surgery | [5] |
| Incidence of PONV (24-48h) | 17.5% | 37.5% | Laparoscopic Abdominal Surgery | [5] |
Table 3: Pharmacokinetic and Receptor Binding Properties
| Parameter | Palonosetron | Granisetron | Citation |
| Plasma Half-life | ~40 hours | 4-9 hours | [6][7] |
| 5-HT3 Receptor Binding Affinity (pKi) | ~10.4 | ~9.01 | [8] |
| Binding Mechanism | Allosteric and competitive binding, positive cooperativity | Competitive binding | [9][10][11] |
Table 4: Comparative Safety Profile
| Adverse Event | Palonosetron | Granisetron | Population | Citation |
| Headache | Statistically insignificant difference | Statistically insignificant difference | CINV Meta-analysis | [12][13] |
| Constipation | Higher incidence | Lower incidence | CINV Meta-analysis | [12][13] |
| Dizziness | No significant difference | No significant difference | PONV | [4] |
| Drowsiness | No significant difference | No significant difference | PONV | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: 5-HT3 Receptor Signaling and Antagonist Action.
Caption: Generalized Comparative Clinical Trial Workflow.
Detailed Experimental Protocols
Clinical Efficacy Trial for CINV (Adapted from Saito et al., 2009)[1]
-
Study Design: A phase III, multicenter, randomized, double-blind, double-dummy, stratified, parallel-group, active-comparator trial.
-
Patient Population: 1143 patients with cancer scheduled to receive highly emetogenic chemotherapy (cisplatin-based or an anthracycline and cyclophosphamide combination).
-
Randomization and Blinding: Patients were randomly assigned to receive either single-dose palonosetron (0.75 mg) or granisetron (40 µg/kg) 30 minutes before chemotherapy on day 1. Both groups also received dexamethasone. The double-dummy design ensured blinding.
-
Intervention:
-
Palonosetron Group: Intravenous Palonosetron (0.75 mg) and a placebo matching Granisetron.
-
Granisetron Group: Intravenous Granisetron (40 µg/kg) and a placebo matching Palonosetron.
-
-
Primary Endpoints:
-
Proportion of patients with a complete response (no emetic episodes and no rescue medication) during the acute phase (0-24 hours post-chemotherapy).
-
Proportion of patients with a complete response during the delayed phase (24-120 hours post-chemotherapy).
-
-
Statistical Analysis: The primary analysis was a non-inferiority comparison for the acute phase and a superiority comparison for the delayed phase. Efficacy analyses were performed on the modified intention-to-treat population.
Receptor Binding Assay (Adapted from Rojas et al., 2010)[10]
-
Objective: To characterize and compare the binding of Palonosetron and Granisetron to the 5-HT3 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3A receptor.
-
Radioligand Binding:
-
Membrane Preparation: Crude cell membranes were prepared from HEK293 cells expressing the 5-HT3A receptor.
-
Saturation Experiments: Membranes were incubated with increasing concentrations of [³H]palonosetron or [³H]granisetron to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding Experiments: Membranes were incubated with a fixed concentration of radioligand ([³H]granisetron) and increasing concentrations of unlabeled Palonosetron or Granisetron to determine the inhibitory concentration (IC50) and the inhibition constant (Ki).
-
-
Data Analysis: Data from saturation and competition binding experiments were analyzed using non-linear regression to determine binding parameters.
Conclusion
The evidence strongly suggests that while both Palonosetron and Granisetron are effective 5-HT3 receptor antagonists, Palonosetron offers a distinct advantage in the prevention of delayed CINV and PONV.[1][3][4][12] This superiority is likely attributable to its unique pharmacological profile, including a longer half-life, higher receptor binding affinity, and a distinct mechanism of allosteric binding.[6][9][10][14] For researchers and clinicians, the choice between these agents may depend on the specific clinical context, with Palonosetron being a particularly strong candidate for preventing delayed emesis. Future research should continue to explore the long-term benefits and cost-effectiveness of Palonosetron in various patient populations.
References
- 1. ovid.com [ovid.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Comparison of Palonosetron with Granisetron for Prevention of Postoperative Nausea and Vomiting in Patients Undergoing Laparoscopic Abdominal Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between Antiemetic Effects of Palonosetron and Granisetron on Chemotherapy-Induced Nausea and Vomiting in Japanese Patients Treated with R-CHOP [jstage.jst.go.jp]
- 14. A Comparative Study Between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Palonosetron and Ondansetron
In the landscape of antiemetic research, the selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonists have marked a significant advancement in managing chemotherapy-induced nausea and vomiting (CINV). Among these, ondansetron, a first-generation antagonist, and palonosetron, a second-generation agent, are frequently compared. This guide provides a detailed preclinical comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The preclinical pharmacological profiles of palonosetron and ondansetron reveal key differences that likely underlie their varying efficacy. Palonosetron consistently demonstrates a higher binding affinity for the 5-HT3 receptor and a distinct mechanism of action compared to ondansetron.
| Parameter | Palonosetron | Ondansetron | Reference |
| Receptor Binding Affinity (Ki) | 0.22 ± 0.07 nM | 0.47 ± 0.14 nM | [1] |
| Mechanism of Action | Allosteric binding, positive cooperativity | Competitive antagonism | [2] |
| Receptor Interaction | Induces receptor internalization, prolonged inhibition | Surface receptor inhibition | [1] |
| Plasma Half-life (preclinical models) | ~40 hours | 4-9 hours |
| Preclinical Model | Emetogen | Palonosetron Efficacy | Ondansetron Efficacy | Reference |
| Ferret | Cisplatin | Twice as potent as ondansetron in inhibiting emesis. | Reduced acute emesis by ~68% and delayed emesis by ~49% (at 1 mg/kg, i.p., three times daily). | [3] |
| Ferret | Cisplatin, Cyclophosphamide, Radiation | Dose-dependent inhibition of vomiting. | Dose-dependent inhibition of vomiting (0.01 to 0.1 mg/kg IV or 0.1 to 0.5 mg/kg SC). | [1] |
Signaling Pathway and Receptor Interaction
The differential interaction of palonosetron and ondansetron with the 5-HT3 receptor is a key determinant of their efficacy. Ondansetron acts as a competitive antagonist, directly blocking the binding of serotonin. In contrast, palonosetron exhibits allosteric binding and positive cooperativity, leading to a more profound and prolonged inhibition of receptor function.[2] Furthermore, palonosetron has been shown to induce the internalization of the 5-HT3 receptor, effectively reducing the number of receptors available on the cell surface for an extended period.[1]
Experimental Protocols
A standard preclinical model for evaluating antiemetic efficacy is the cisplatin-induced emesis model in ferrets. This model is well-established for its translational relevance to human CINV.
Objective: To compare the efficacy of palonosetron and ondansetron in preventing acute and delayed emesis induced by cisplatin in ferrets.
Animals: Male ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory conditions.
Experimental Groups:
-
Vehicle Control (e.g., saline) + Cisplatin
-
Ondansetron (various doses) + Cisplatin
-
Palonosetron (various doses) + Cisplatin
Procedure:
-
Baseline Observation: Animals are observed for a baseline period to ensure they are not exhibiting any signs of emesis.
-
Drug Administration: Palonosetron, ondansetron, or vehicle is administered intravenously (i.v.) or subcutaneously (s.c.) at a specified time before the emetogen challenge.
-
Emetogen Challenge: Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally (i.p.) to induce emesis.
-
Observation Period: The animals are observed continuously for a defined period to record the incidence and frequency of retching and vomiting. The observation period is typically divided into an acute phase (e.g., 0-24 hours) and a delayed phase (e.g., 24-72 hours).
-
Data Analysis: The number of emetic episodes (retches and vomits) is counted for each animal. The percentage inhibition of emesis for each treatment group is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antiemetic effects.
Summary of Comparative Efficacy
Preclinical evidence strongly suggests that palonosetron possesses a more potent and sustained antiemetic effect compared to ondansetron. This superiority is attributed to its higher affinity for the 5-HT3 receptor, its unique allosteric mechanism of action, and its ability to induce receptor internalization, leading to a prolonged duration of action.[1][2] In the ferret model of cisplatin-induced emesis, palonosetron has been shown to be more potent than ondansetron.[3] These preclinical findings provide a solid rationale for the observed clinical differences in the efficacy and duration of action between these two important antiemetic agents. Further preclinical studies focusing on direct head-to-head comparisons across a range of doses and emetogenic stimuli would be valuable to further delineate their comparative profiles.
References
- 1. Pharmacology and preclinical antiemetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and anti-emetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) [frontiersin.org]
Comparative Analysis of Dehydro Palonosetron's Cross-Reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of dehydro palonosetron and its parent compound, palonosetron, with various serotonin (5-HT) receptors. The information is intended to assist researchers and drug development professionals in understanding the selectivity profile of this second-generation 5-HT3 receptor antagonist.
Executive Summary
Palonosetron is a highly potent and selective antagonist of the 5-HT3 receptor, a key target in the management of chemotherapy-induced nausea and vomiting. While extensive data is available for palonosetron, information regarding a specific "dehydro palonosetron" derivative is not readily found in published scientific literature, suggesting it may be a minor metabolite or a less-studied analogue. This guide, therefore, focuses on the well-characterized pharmacology of palonosetron and its primary, largely inactive metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron.
Available data indicates that palonosetron exhibits a high degree of selectivity for the 5-HT3 receptor with minimal to no affinity for other serotonin receptor subtypes, including 5-HT1, 5-HT2, and 5-HT4, nor for other receptor types such as adrenergic, dopaminergic, or muscarinic receptors.[1] Its major metabolites have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them pharmacologically insignificant at clinically relevant concentrations.[2][3][4]
Comparative Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of palonosetron and its metabolites for the 5-HT3 receptor. Data on the cross-reactivity with other serotonin receptor subtypes is largely qualitative, indicating a lack of significant binding.
| Compound | Receptor Subtype | Binding Affinity (Ki) | IC50 | Notes |
| Palonosetron | 5-HT3 | ~0.1 - 0.4 nM | ~0.2 - 0.8 nM | High affinity and potent antagonism. Exhibits allosteric binding and positive cooperativity.[5] |
| 5-HT1, 5-HT2, 5-HT4 | Not specified | Not specified | Stated to have little to no affinity. | |
| N-oxide-palonosetron | 5-HT3 | Not specified | Not specified | <1% of the 5-HT3 receptor antagonist activity of palonosetron.[2][3][4] |
| 6-S-hydroxy-palonosetron | 5-HT3 | Not specified | Not specified | <1% of the 5-HT3 receptor antagonist activity of palonosetron.[2][3] |
| Dehydro palonosetron | All 5-HT subtypes | No data available | No data available | Not a commonly reported metabolite or derivative. |
Experimental Protocols
The binding affinity of palonosetron and its analogues for serotonin receptors is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a standard method in pharmacological profiling.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., dehydro palonosetron) for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell Membranes: Membranes from cell lines recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-granisetron or [³H]-palonosetron.
-
Test Compound: Dehydro palonosetron or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-treated with a substance like polyethyleneimine to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and homogenize in cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Radioligand at a concentration near its Kd value.
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Serial dilutions of the test compound.
-
-
-
Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor and its antagonism by palonosetron.
Experimental Workflow for Competitive Binding Assay
Caption: General workflow for a radioligand competitive binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Palonosetron - Wikipedia [en.wikipedia.org]
- 4. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Statistical Analysis of 5-HT3 Antagonists: A Guide for Researchers
This guide provides a comprehensive comparison of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, a cornerstone in antiemetic therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative binding affinities, pharmacokinetics, and clinical efficacy of key 5-HT3 antagonists, supported by experimental data and detailed methodologies.
The 5-HT3 Receptor and Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors, functioning as a ligand-gated ion channel rather than a G protein-coupled receptor.[1][2] These receptors are strategically located on neurons in the central and peripheral nervous systems, including vagal afferents, the solitary tract nucleus, and the chemoreceptor trigger zone, all critical sites involved in the emesis reflex.[2][3]
Upon binding of serotonin (5-HT), the channel opens, allowing a rapid influx of cations, primarily sodium (Na+), potassium (K+), and calcium (Ca2+).[1][2] This influx leads to neuronal depolarization and the initiation of an excitatory signal.[1] The subsequent increase in intracellular Ca2+ triggers a downstream signaling cascade involving Calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the activation of ERK1/2 signaling, which ultimately contributes to the vomiting reflex.[4] 5-HT3 antagonists exert their antiemetic effect by competitively blocking serotonin from binding to these receptors, thus inhibiting the initiation of this signaling pathway.[3]
Comparative Performance Data
The efficacy of 5-HT3 antagonists is determined by their pharmacological properties, including binding affinity and pharmacokinetics, which translate into clinical performance. Second-generation antagonists, such as palonosetron, exhibit distinct advantages over first-generation agents.
Table 1: Pharmacokinetic and Binding Affinity Comparison of 5-HT3 Antagonists
| Antagonist | Generation | Receptor Binding Affinity (pKi) | Half-Life (t½) |
| Ondansetron | First | ~8.6 | ~4 hours[5][6] |
| Granisetron | First | ~9.0 | 4-9 hours[5][6] |
| Dolasetron | First | (Active Metabolite: Hydrodolasetron) | ~7 hours[5] |
| Palonosetron | Second | ~10.4 (>30-fold higher than 1st Gen)[7][8][9] | ~40 hours [5][6][7] |
| Note: Binding affinity (pKi) is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. Values are approximate and can vary based on experimental conditions. |
Table 2: Statistical Comparison of Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
A pooled analysis of four Phase III trials directly compared palonosetron with older 5-HT3 antagonists (ondansetron, dolasetron, granisetron).[10]
| Time Period | Endpoint | Palonosetron (n=1,787) | Older 5-HT3 Antagonists (n=1,175) | P-value |
| Acute (0-24h) | Complete Response¹ | - | - | Not Significant |
| Delayed (>24-120h) | Complete Response¹ | 57% | 45% | <0.0001 [10] |
| Overall (0-120h) | Complete Response¹ | 51% | 40% | <0.0001 [10] |
| ¹Complete Response (CR) is defined as no emetic episodes and no use of rescue antiemetics.[10] |
Table 3: Statistical Comparison of Efficacy in Postoperative Nausea and Vomiting (PONV)
Studies comparing the prophylactic effects of different antagonists have shown significant differences in controlling PONV.
| Study Endpoint | Ondansetron | Granisetron | Palonosetron | P-value |
| Complete Control² (0-12h) | 30% | 55% | 90% | <0.05[11] |
| Complete Response³ (0-24h) | 66.7% | 83.3% | 93.3% | <0.05[12] |
| Patients Requiring Rescue Antiemetic (0-24h) | 30% | 6.7% | 3.3% | <0.05[12] |
| ²Complete Control defined as no nausea or vomiting.[11] | ||||
| ³Complete Response defined as no PONV.[12] |
Experimental Protocols
The quantitative data presented is typically derived from standardized in vitro and in vivo assays.
Protocol 1: In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
-
1. Receptor Preparation:
-
Membranes are prepared from a stable cell line (e.g., HEK293) engineered to express a high density of human 5-HT3 receptors.[13]
-
-
2. Assay Buffer Preparation:
-
A typical binding buffer is 50 mM Tris-HCl, pH 7.4.[14]
-
-
3. Competitive Binding Reaction:
-
A constant, low concentration of a specific 5-HT3 radioligand (e.g., [³H]granisetron) is incubated with the receptor-containing membranes.
-
Varying concentrations of the unlabeled test compound (the antagonist being studied) are added to compete with the radioligand for binding to the receptor.
-
A parallel reaction containing a high concentration of a known, potent unlabeled 5-HT3 antagonist is used to determine non-specific binding.[15]
-
-
4. Incubation & Harvesting:
-
The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters), which trap the membranes with bound radioligand while unbound radioligand passes through.[14]
-
Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[14]
-
-
5. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated.
-
The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]
-
Conclusion
The statistical and experimental data clearly differentiate the performance of 5-HT3 antagonists. The second-generation antagonist, palonosetron, demonstrates a significantly higher binding affinity and a much longer plasma half-life compared to first-generation agents like ondansetron and granisetron.[7][8][9] This superior pharmacological profile translates into enhanced clinical efficacy, particularly in preventing delayed CINV, and offers more sustained protection against PONV. These comparative data are crucial for informing clinical decisions and guiding the development of future antiemetic therapies.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aimdrjournal.com [aimdrjournal.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 15. benchchem.com [benchchem.com]
- 16. pdspdb.unc.edu [pdspdb.unc.edu]
A Comparative Guide to ICH Guidelines for the Validation of Analytical Methods for Impurities
For Researchers, Scientists, and Drug Development Professionals
The International Council for Harmonisation (ICH) has established a set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. Central to this is the rigorous control of impurities. Validating the analytical procedures used to detect and quantify these impurities is a critical step in drug development and manufacturing. This guide provides a comparative overview of the ICH guidelines for the validation of analytical methods for different types of impurities, supported by experimental protocols and visualizations to facilitate understanding and implementation.
The primary ICH guideline governing the validation of analytical procedures is ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology . This guideline outlines the validation characteristics required for various analytical tests.[1][2][3] The specific requirements for different types of impurities are detailed in the ICH Q3 series of guidelines:
-
ICH Q3B(R2): Impurities in New Drug Products[7][8][9][10][11]
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents[12][13][14][15][16]
-
ICH Q3D(R2): Guideline for Elemental Impurities[17][18][19][20][21]
These guidelines collectively provide a framework for controlling organic, inorganic, residual solvent, and elemental impurities.
Comparison of Validation Parameters for Impurity Testing
The validation of an analytical method for impurities aims to demonstrate its suitability for its intended purpose.[3] The required validation parameters vary depending on whether the test is a quantitative determination of the impurity or a limit test. The following table summarizes the validation characteristics that should be considered for each type of impurity test according to ICH Q2(R1).
| Validation Characteristic | Quantitative Test for Impurities | Limit Test for Control of Impurities |
| Specificity | Yes | Yes |
| Linearity | Yes | No |
| Range | Yes | No |
| Accuracy | Yes | No |
| Precision | ||
| Repeatability | Yes | No |
| Intermediate Precision | Yes | No |
| Limit of Detection (LOD) | No (but may be required) | Yes |
| Limit of Quantitation (LOQ) | Yes | No |
| Robustness | Yes | Yes |
| System Suitability | Yes | Yes |
Experimental Protocols for Key Validation Parameters
Detailed methodologies for the key experiments cited in the validation of analytical methods for impurities are provided below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][22]
-
Protocol for Quantitative Impurity Tests:
-
Spiking Study: Spike the drug substance or drug product with known amounts of impurities and/or degradation products.
-
Analysis: Analyze the spiked and unspiked samples using the analytical procedure.
-
Evaluation: Demonstrate that the method can accurately quantify the impurities and that the results are not affected by the presence of other components. For chromatographic methods, this involves demonstrating adequate resolution between the impurity peaks and other peaks.[23]
-
-
Protocol for Limit Tests:
-
Sample Preparation: Prepare a sample containing the impurity at the limit concentration and another sample without the impurity.
-
Analysis: Analyze both samples.
-
Evaluation: The method should be able to differentiate between the two samples, confirming that it can detect the impurity at the specified limit.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][24]
-
Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the impurity standard across the desired range.
-
Analysis: Analyze each concentration in triplicate.
-
Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.[23] A correlation coefficient of ≥ 0.99 is generally considered acceptable.
-
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
The range is typically derived from the linearity studies.
-
For quantitative impurity tests, the range should normally extend from the reporting level of the impurity to 120% of the specification limit.[2]
-
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[25]
-
Protocol:
-
Spiked Samples: Prepare samples of the drug substance or drug product spiked with known amounts of the impurity at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze a minimum of three replicate preparations for each concentration level.
-
Evaluation: Calculate the percent recovery of the added impurity. The acceptance criteria for recovery will depend on the concentration of the impurity.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[25]
-
Repeatability (Intra-assay precision):
-
Protocol: Perform a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Evaluation: Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The effect of random events on the precision of the analytical procedure should be established. This is typically done by having different analysts, using different equipment, on different days.
-
Evaluation: Compare the results and calculate the overall RSD.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Analysis: Analyze a series of samples with known low concentrations of the analyte.
-
Determination: Determine the concentration at which the signal-to-noise ratio is typically 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calibration Curve: Establish a calibration curve using samples with concentrations in the range of the LOQ.
-
Calculation:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26]
-
Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Analysis: Analyze system suitability samples under each varied condition.
-
Evaluation: Evaluate the effect of the variations on the analytical results (e.g., retention time, resolution, peak area).
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow and relationships in the validation of analytical methods for impurities.
Caption: High-level workflow for analytical method validation.
Caption: Relationship of validation parameters to impurity test types.
By adhering to these ICH guidelines and employing rigorous validation protocols, researchers and drug development professionals can ensure the reliability and accuracy of their analytical methods for impurity control, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 8. ikev.org [ikev.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 12. tga.gov.au [tga.gov.au]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 21. ICH Official web site : ICH [ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ikev.org [ikev.org]
- 24. abap.co.in [abap.co.in]
- 25. ijrrjournal.com [ijrrjournal.com]
- 26. sps.nhs.uk [sps.nhs.uk]
A Comparative Benchmarking Guide: Palonosetron vs. First-Generation 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, Palonosetron, against its first-generation predecessors, Ondansetron and Granisetron. The following sections detail their comparative binding affinities, clinical efficacy in managing chemotherapy-induced nausea and vomiting (CINV), and the underlying experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing Palonosetron, Ondansetron, and Granisetron.
Table 1: Comparative Receptor Binding Affinities
This table presents the pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the antagonist to the 5-HT3 receptor.
| Antagonist | pKi Value |
| Palonosetron | 10.48 [1] |
| Ondansetron | 8.70[1] |
| Granisetron | 9.15[1] |
Data derived from radioligand binding assays using [3H]GR65630 in rat cerebral cortex membranes.[1]
Table 2: Clinical Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
This table summarizes the Complete Response (CR) rates from a pooled analysis of Phase III clinical trials. CR is defined as no emetic episodes and no use of rescue medication.
| Phase of CINV | Palonosetron (n=1,787) | First-Generation Antagonists* (n=1,175) |
| Acute Phase (0-24 hours) | - | - |
| Odds Ratio (95% CI) | 1.15 (0.98-1.34) | - |
| Delayed Phase (>24-120 hours) | 57% | 45% |
| Odds Ratio (95% CI) | 1.62 (1.40-1.88) | - |
| Overall Phase (0-120 hours) | 51% | 40% |
| Odds Ratio (95% CI) | 1.56 (1.34-1.81) | - |
First-Generation Antagonists group includes data for Ondansetron, Dolasetron, and Granisetron.[2]
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the human 5-HT3 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.
-
Radioligand: A radiolabeled 5-HT3 antagonist, such as [3H]Granisetron, is used at a fixed concentration.
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compounds (e.g., Palonosetron, Ondansetron, Granisetron).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In-Vivo Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of test compounds against chemotherapy-induced emesis. The ferret is a well-established model for this purpose.[2][3]
Methodology:
-
Animal Model: Male ferrets are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Emetogen Administration: Cisplatin is administered intravenously to induce an emetic response. A common dose to induce acute emesis is 10 mg/kg.[4]
-
Test Compound Administration: The test compounds (5-HT3 antagonists) are administered, typically intravenously or orally, at various doses prior to the cisplatin challenge.
-
Observation Period: The animals are observed for a defined period (e.g., 4-5 hours for acute emesis) and the number of retches and vomits are recorded.[5]
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to a vehicle-treated control group. The dose that produces a 50% reduction in emesis (ED50) can be calculated.
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor and the mechanism of antagonist action.
Experimental Workflow for Antagonist Evaluation
Caption: A typical preclinical to clinical workflow for evaluating a new 5-HT3 antagonist.
Comparative Drug Evaluation Logic
Caption: Logical relationship of the comparative evaluation between Palonosetron and first-generation antagonists.
References
- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
Safety Operating Guide
Safe Disposal of Dehydro Palonosetron Hydrochloride: A Guide for Laboratory Professionals
Dehydro Palonosetron hydrochloride, a compound utilized in pharmaceutical research and development, requires careful handling and disposal to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this substance, in line with established laboratory safety protocols. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance can cause skin irritation and may be harmful if absorbed.[1][2] |
| Body Protection | Laboratory coat and, if necessary, additional protective clothing. | Protects against contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Prevents inhalation, as the compound can be harmful if inhaled and may cause respiratory irritation.[1][4] |
Handle this compound in a designated area, such as a chemical fume hood, to control exposure.[3] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1]
Spill Management and Emergency Procedures
In the event of an accidental spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Steps for Spill Cleanup:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area.[1][2]
-
Ensure Proper Ventilation: Maintain good ventilation to disperse any airborne contaminants.[1]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, diatomite, or universal binders to contain the substance.[1][5] For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Collect and Store Waste: Place the absorbed material or swept-up solid into a suitable, labeled, and closed container for chemical waste.[2][5]
-
Decontaminate the Area: Clean the spill area thoroughly. A 10% caustic solution can be used for decontamination.[6]
-
Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][5][6]
Proper Disposal Procedures
The disposal of this compound must be conducted in a manner that is compliant with all relevant regulations to prevent environmental contamination.
Key Disposal Steps:
-
Waste Characterization: This material may be considered hazardous waste. Consult federal (40 CFR 261), state, and local regulations to determine the appropriate waste classification.[6]
-
Containerization: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[2][5]
-
Licensed Disposal Vendor: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this chemical be disposed of in the general trash or poured down the drain, as it can be very toxic to aquatic life.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dehydro Palonosetron Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Dehydro Palonosetron hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent chemical agents. The required level of PPE is contingent on the specific laboratory procedure being performed and the associated risk of exposure. A summary of recommended PPE for various activities is provided below.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders necessitates maximum respiratory and skin protection.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists. Engineering controls are the primary means of protection.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
-
Preparation : Before handling the compound, ensure that the designated workspace (e.g., chemical fume hood, glove box) is clean and uncluttered.[2] All necessary equipment and materials, including the correct PPE, should be readily available.
-
Donning PPE : Put on all required PPE in the correct sequence. This typically involves gowning, followed by shoe covers, hair cover, mask, eye protection, and finally, gloves (double-gloving when handling powders).[3]
-
Weighing and Reconstitution : If working with a powder, perform all weighing and initial reconstitution steps within a containment device such as a chemical fume hood or a glove box to prevent the generation of airborne particles.[1][2]
-
Handling Solutions : When working with solutions, handle them within a chemical fume hood to minimize inhalation exposure to any aerosols or vapors.[1] Use Luer-lock syringes and needles to prevent accidental disconnection.[3]
-
Doffing PPE : After handling is complete, remove PPE in a manner that avoids self-contamination. Dispose of contaminated single-use PPE immediately in a designated hazardous waste container.[1]
-
Decontamination : Thoroughly clean and decontaminate the work area and any reusable equipment according to established laboratory protocols.
Disposal Plan: Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with the chemical and clearly labeled as a potent compound. | Prevents environmental release and ensures proper handling by waste management personnel.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items and prevents sharps injuries.[1][3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Prevents secondary contamination of the laboratory environment.[1][3] |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
